High-Yield Synthesis of 7-Vinylchroman-4-one: A Critical Intermediate in S1P1 Agonist Development
Executive Summary 7-Vinylchroman-4-one is a highly valuable synthetic intermediate, particularly in the development of tricyclic heterocyclic compounds that function as selective agonists for the sphingosine-1-phosphate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Vinylchroman-4-one is a highly valuable synthetic intermediate, particularly in the development of tricyclic heterocyclic compounds that function as selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1)[1]. Modulating S1P1 is a validated pharmacological strategy for treating autoimmune and vascular diseases, as it regulates lymphocyte trafficking and prevents immune cells from migrating to target tissues[2]. Because the direct vinylation of a phenolic hydroxyl group is thermodynamically unfavorable, the synthesis of 7-vinylchroman-4-one from 7-hydroxychroman-4-one requires a rigorous, two-step activation and cross-coupling sequence.
Strategic Retrosynthetic Analysis
The direct functionalization of the C(sp2)-OH bond in 7-hydroxychroman-4-one is chemically unfeasible due to its high bond dissociation energy and the poor leaving group ability of the hydroxyl radical/anion. Therefore, the strategy relies on a two-stage sequence:
Activation: Conversion of the phenol to a highly electrophilic pseudohalide (triflate).
Cross-Coupling: Palladium-catalyzed C-C bond formation using a vinyl organometallic reagent.
Two-step synthetic workflow for 7-vinylchroman-4-one.
Phase 1: O-Triflation (Activation of the C-O Bond)
Causality & Mechanistic Logic
To prime the aromatic ring for cross-coupling, the phenolic OH must be converted into a superior leaving group. Reacting it with trifluoromethanesulfonic anhydride (Tf₂O) forms 4-oxochroman-7-yl trifluoromethanesulfonate. The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) significantly weakens the C-O bond, lowering the activation energy required for the subsequent oxidative addition by a Palladium(0) catalyst[2]. Pyridine is strategically chosen as both the solvent and the base; it neutralizes the highly acidic trifluoromethanesulfonic acid byproduct, driving the reaction forward while preventing acid-catalyzed degradation of the chromanone core.
Protocol 1: Synthesis of 4-oxochroman-7-yl triflate
Preparation: Dissolve 7-hydroxychroman-4-one (1.0 equiv, e.g., 12.3 mmol) in anhydrous pyridine (10 mL) under an inert nitrogen atmosphere[2].
Thermal Control: Chill the solution to 0 °C using an ice-water bath. This is critical to control the highly exothermic nature of the anhydride reaction.
Addition: Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise over 5 minutes[2].
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours[2].
Workup: Concentrate the mixture under reduced pressure to remove excess pyridine. Dilute the residue with diethyl ether (70 mL) and wash sequentially with water (30 mL), 1N HCl (to purge residual pyridinium salts), and brine[2].
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the triflate.
Self-Validation System:
TLC: The reaction progress is tracked via Thin-Layer Chromatography (Hexanes/EtOAc). The product triflate will exhibit a significantly higher
Rf
value than the highly polar starting phenol.
LC-MS: Confirm the product mass (Expected
[M+H]+=297.0
).
Phase 2: Palladium-Catalyzed Vinylation
Causality & Mechanistic Logic
With the C-O bond activated, a palladium-catalyzed cross-coupling is employed. The classical patent literature utilizes a Stille coupling with tributyl(vinyl)stannane[3]. In this pathway, the addition of Lithium Chloride (LiCl) is mechanistically imperative; it accelerates the transmetalation step by converting the intermediate Aryl-Pd(II)-OTf complex into a more reactive Aryl-Pd(II)-Cl species.
However, due to the severe toxicity of organotin reagents and the difficulty of purging tin residues from active pharmaceutical ingredients (APIs), a modern Suzuki-Miyaura coupling using potassium vinyltrifluoroborate is highly recommended[4]. Potassium vinyltrifluoroborate is an air-stable, free-flowing solid that slowly hydrolyzes in the presence of water and a mild base to release the active vinylboronic acid, preventing homocoupling and ensuring a clean transmetalation step[4].
Pd-catalyzed cross-coupling cycle for the vinylation of aryl triflates.
Protocol 2A: Synthesis of 7-Vinylchroman-4-one (Stille Route - Patent Standard)
Preparation: In a sealed tube, dissolve 4-oxochroman-7-yl trifluoromethanesulfonate (1.0 equiv, 6.75 mmol) in anhydrous 1,4-dioxane (10 mL)[3].
Heating: Seal the tube and heat to 90–100 °C until completion.
Purification: Cool, filter through Celite to remove palladium black, concentrate, and purify via silica gel chromatography.
Protocol 2B: Alternative Suzuki-Miyaura Route (Greener/Low Toxicity)
Preparation: Dissolve the triflate (1.0 equiv), Potassium vinyltrifluoroborate (1.5 equiv), and
K2CO3
(3.0 equiv) in a 10:1 mixture of THF/Water[4].
Degassing: Sparge the biphasic mixture with nitrogen for 15 minutes.
Catalysis: Add
Pd(dppf)Cl2
(0.05 equiv).
Heating: Heat at 80 °C for 12–24 hours under vigorous stirring.
Purification: Standard aqueous workup (water/EtOAc extraction). The boron byproducts partition cleanly into the aqueous layer, simplifying chromatography.
Self-Validation System:
¹H NMR (CDCl₃): This is the definitive validation tool. The successful installation of the vinyl group is confirmed by a classic AMX spin system: a doublet of doublets at ~6.6 ppm (internal vinyl proton) and two distinct doublets at ~5.8 ppm and ~5.3 ppm (terminal vinyl protons).
Quantitative Data: Cross-Coupling Comparison
Parameter
Stille Coupling (Patent Standard)
Suzuki-Miyaura (Modern Alternative)
Vinyl Source
Tributyl(vinyl)stannane
Potassium vinyltrifluoroborate
Catalyst System
Pd(PPh3)4
/ LiCl
Pd(dppf)Cl2
or
Pd(OAc)2
/Ligand
Toxicity Profile
High (Organotin byproducts)
Low (Borate salts)
Byproduct Removal
Difficult (requires fluoride washes or heavy chromatography)
Easy (Aqueous workup removes boron byproducts)
Typical Yield
75 - 85%
80 - 90%
References
Title: US9216972B2 - Tricyclic heterocyclic compounds
Source: Google Patents
URL
Title: Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1)
7-Vinylchroman-4-one: Chemical Properties, Synthesis, and Applications in S1P1 Receptor Modulator Design
Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective receptor modulators relies heavily on versatile, rigid core intermediates. 7-Vinylchroman-4-one (CAS: 1307812-34-5) has eme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective receptor modulators relies heavily on versatile, rigid core intermediates. 7-Vinylchroman-4-one (CAS: 1307812-34-5) has emerged as a critical building block in the synthesis of tricyclic agonists targeting the Sphingosine-1-phosphate Receptor 1 (S1P1). This technical guide explores the physicochemical profile, synthetic methodology, and downstream pharmacological applications of this compound, providing a comprehensive framework for researchers and drug development professionals.
Chemical Profile & Structural Reactivity
7-Vinylchroman-4-one (Molecular Formula: C₁₁H₁₀O₂, MW: 174.20 g/mol ) is a benzopyran-4-one derivative characterized by a fused bicyclic chromanone core substituted with a vinyl group at the 7-position.
The strategic value of this molecule lies in its dual loci of reactivity, which are essential for constructing complex tricyclic scaffolds:
C4 Ketone: Acts as an electrophilic center for condensation reactions. It readily undergoes oximation or reductive amination, serving as the anchor point for building polar headgroups.
C7 Vinyl Group: Serves as a highly versatile handle for carbon-carbon bond cleavage or extension. It can be quantitatively oxidized to an aldehyde (via OsO₄/NaIO₄) or subjected to cross-metathesis, enabling the attachment of lipophilic tail pieces required for receptor pocket binding.
By maintaining planarity between the phenyl group and the central heterocyclic ring, derivatives of 7-vinylchroman-4-one achieve optimal potency and selectivity for the S1P1 receptor over off-target subtypes like S1P3[1].
Synthetic Methodology: The Stille Cross-Coupling Protocol
The synthesis of 7-vinylchroman-4-one is most efficiently achieved via a palladium-catalyzed Stille cross-coupling. As detailed in the, this protocol converts a triflate precursor into the target vinyl derivative[1].
Step-by-Step Methodology
Step 1: Substrate Dissolution
Dissolve 4-oxochroman-7-yl trifluoromethanesulfonate (2.00 g, 6.75 mmol) in anhydrous dioxane (10 mL) within a sealable reaction tube.
Causality: Dioxane is selected due to its moderate polarity and boiling point (101 °C), which perfectly accommodates the 100 °C thermal requirement of the coupling without necessitating high-pressure equipment.
Validation: Ensure complete dissolution; a clear solution confirms the absence of insoluble polymeric impurities in the starting material.
Causality: The addition of LiCl is a critical mechanistic intervention. In Stille couplings involving aryl triflates, the transmetalation step is kinetically sluggish. The chloride ion coordinates with the Pd(II) intermediate, replacing the strongly coordinating triflate ligand and dramatically accelerating the transmetalation of the vinyl group from the stannane.
Step 3: Atmospheric Control
Degas the mixture under reduced pressure and backfill with nitrogen (repeat twice).
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle and promoting stannane homocoupling.
Validation: Bubbling must cease after the second backfill, establishing a strictly anaerobic environment.
Step 4: Catalyst Introduction & Heating
Add tetrakis(triphenylphosphine)palladium(0) (0.780 g, 0.67 mmol). Seal the tube and heat the mixture to 100 °C for 14 hours.
Causality: Pd(PPh₃)₄ serves as the soluble Pd(0) source to initiate the oxidative addition into the aryl-OTf bond.
Validation: Reaction progress is monitored via HPLC or TLC (5-15% EtOAc/Hexane). The disappearance of the triflate starting material and the emergence of a new, less polar UV-active spot confirms conversion.
Step 5: Workup and Purification
Cool to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (5–15% ethyl acetate in hexane) to yield 7-vinylchroman-4-one as a yellow oil (0.938 g, 80% yield).
Causality: Celite filtration removes precipitated palladium black and insoluble lithium salts, preventing emulsion formation during downstream purification.
Validation: HPLC retention time (e.g., 1.93 min) and LCMS (m/z calcd for C₁₁H₁₀O₂ [M + H]⁺ 175.1) confirm product identity and purity[1].
Figure 1: Mechanistic workflow of the Stille cross-coupling to synthesize 7-vinylchroman-4-one.
Downstream Functionalization in Drug Discovery
To build the tricyclic core of S1P1 agonists, 7-vinylchroman-4-one must undergo further functionalization. The most common immediate step is the conversion of the C4 ketone into an oxime, which serves as a precursor for constructing heterocyclic rings (e.g., isoxazoles or oxadiazoles)[1].
Step-by-Step Methodology: Oxime Formation
Step 1: Combine 7-vinylchroman-4-one with hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) and sodium acetate (NaOAc, 3.0 eq) in methanol.
Causality: The acidic conditions provided by the hydrochloride salt protonate the C4 carbonyl oxygen, increasing its electrophilicity. Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without neutralizing the necessary acidic environment.
Step 2: Heat the mixture at 80 °C for 1.5 hours.
Validation: TLC analysis should show complete consumption of the ketone. The resulting oxime typically presents as a more polar spot due to the hydroxyl group.
Step 3: Concentrate the mixture, partition between water and ethyl acetate, extract the organic layer, dry over MgSO₄, and concentrate to afford the oxime (typically ~70% yield)[1].
Validation: ¹H NMR will show the disappearance of the characteristic ketone alpha-protons and the appearance of a broad singlet corresponding to the oxime -OH proton.
Quantitative Data & SAR Insights
The utility of 7-vinylchroman-4-one is best demonstrated by the efficiency of its transformations. Table 1 summarizes the quantitative reaction parameters for the synthesis and subsequent functionalization steps utilized in the development of tricyclic S1P1 modulators[1].
Table 1: Quantitative Reaction Parameters for 7-Vinylchroman-4-one Synthesis & Functionalization
Reaction Step
Reagents / Catalyst
Solvent & Temp
Time
Yield
Key Mechanistic Observation
Stille Coupling
Tributyl(vinyl)stannane, LiCl, Pd(PPh₃)₄
Dioxane, 100 °C
14 h
80%
High yield achieved via LiCl-mediated acceleration of transmetalation.
Oxime Formation
NH₂OH·HCl, NaOAc
Methanol, 80 °C
1.5 h
70%
Complete conversion of the C4 ketone to the corresponding oxime.
Oxidative Cleavage
OsO₄, NMO, then NaIO₄
THF/H₂O, RT
12 h
>95%
Quantitative conversion of the C7 vinyl group to an aldehyde for tail attachment.
Pharmacological Context: S1P1 Receptor Agonism
The ultimate application of 7-vinylchroman-4-one derivatives is the modulation of the Sphingosine-1-phosphate Receptor 1 (S1P1). S1P1 is a G-protein coupled receptor (GPCR) that plays a master regulatory role in lymphocyte trafficking.
Unlike the endogenous ligand (S1P), synthetic tricyclic agonists derived from 7-vinylchroman-4-one induce a phenomenon known as functional antagonism . Upon binding, these agonists cause sustained internalization and degradation of the S1P1 receptor from the cell surface[1]. Without surface S1P1 receptors, lymphocytes lose their ability to sense the S1P gradient required to exit lymphoid organs. This results in the sequestration of lymphocytes within lymph nodes, drastically reducing peripheral blood lymphocyte counts and providing profound immunosuppression—a mechanism clinically validated for treating autoimmune conditions like relapsing-remitting multiple sclerosis (RRMS)[1].
Figure 2: Mechanism of action for S1P1 receptor functional antagonism and immunosuppression.
References
Title: Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Spectroscopic data for 7-Vinylchroman-4-one (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Profile of 7-Vinylchroman-4-one This guide provides a comprehensive analysis of the expected spectroscopic data for 7-Vinylchroman-4-one, a molecule of interest in synthet...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Profile of 7-Vinylchroman-4-one
This guide provides a comprehensive analysis of the expected spectroscopic data for 7-Vinylchroman-4-one, a molecule of interest in synthetic and medicinal chemistry. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By analyzing the spectra of the core chroman-4-one scaffold and related substituted analogs, we can confidently predict the key spectral features of the 7-vinyl derivative. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar heterocyclic compounds.
Molecular Structure and Atom Numbering
7-Vinylchroman-4-one is a heterocyclic compound featuring a chroman-4-one core with a vinyl substituent at the 7-position of the aromatic ring. The chroman-4-one structure consists of a benzene ring fused to a dihydropyranone ring.[1] The numbering of the atoms, which will be used for the assignment of spectroscopic signals, is shown in the diagram below.
Caption: Molecular structure of 7-Vinylchroman-4-one with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra are based on data from unsubstituted chroman-4-one and the known effects of aromatic substituents.[3][4]
Experimental Protocol: NMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of purified 7-Vinylchroman-4-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.[5] Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 7-Vinylchroman-4-one is expected to show distinct signals for the aromatic, vinyl, and aliphatic protons of the chroman-4-one ring.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H-5
~7.8
d
~8.5
H-6
~7.2
dd
~8.5, ~2.0
H-8
~7.1
d
~2.0
Hα (vinyl)
~6.7
dd
~17.5, ~10.8
Hβ-trans (vinyl)
~5.8
d
~17.5
Hβ-cis (vinyl)
~5.3
d
~10.8
H-2
~4.5
t
~6.5
H-3
~2.8
t
~6.5
Rationale for Predictions:
Aromatic Protons (H-5, H-6, H-8): The proton at the 5-position (H-5) is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent carbonyl group.[3] The vinyl group at C-7 will influence the chemical shifts of H-6 and H-8. The coupling pattern will be characteristic of a 1,2,4-trisubstituted benzene ring.
Vinyl Protons (Hα, Hβ): The vinyl group will give rise to a characteristic AMX spin system. The geminal (Hβ-cis and Hβ-trans), cis, and trans coupling constants are expected to be in the typical ranges for vinyl groups.
Aliphatic Protons (H-2, H-3): The methylene protons at C-2 (H-2), being adjacent to the oxygen atom, will appear more downfield than the C-3 protons (H-3).[3] Both signals are expected to be triplets due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-4 (C=O)
~192
C-8a
~162
C-7
~138
Cα (vinyl)
~136
C-5
~128
C-4a
~122
C-6
~120
Cβ (vinyl)
~116
C-8
~118
C-2
~67
C-3
~37
Rationale for Predictions:
Carbonyl Carbon (C-4): The carbonyl carbon is expected to be the most downfield signal, typically appearing around 192 ppm for chroman-4-ones.[6]
Aromatic and Vinyl Carbons: The chemical shifts of the aromatic and vinyl carbons are predicted based on the parent chroman-4-one structure and the substituent effects of the vinyl group.[6][7] The carbons directly attached to the oxygen (C-8a) and the vinyl group (C-7) will be significantly affected.
Aliphatic Carbons (C-2, C-3): The carbon adjacent to the oxygen (C-2) will be more deshielded than the C-3 carbon.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Experimental Protocol: IR
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.[9]
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
Functional Group
Expected Wavenumber (cm⁻¹)
Vibrational Mode
Aromatic C-H
3100-3000
Stretch
Vinyl C-H
3080-3020
Stretch
Aliphatic C-H
3000-2850
Stretch
Carbonyl (C=O)
1680-1660
Stretch
Aromatic C=C
1610-1580
Stretch
Vinyl C=C
1640-1620
Stretch
C-O-C (ether)
1250-1200
Asymmetric Stretch
Vinyl C-H
1000-900
Bend (out-of-plane)
Rationale for Predictions:
C=O Stretch: A strong absorption band is expected for the conjugated ketone carbonyl group in the chroman-4-one ring, typically around 1680 cm⁻¹.[1]
C=C Stretches: The spectrum will show absorptions for both the aromatic and vinyl C=C double bonds.[8]
C-H Stretches: The C-H stretching region will show distinct absorptions for aromatic, vinyl, and aliphatic protons slightly above and below 3000 cm⁻¹, respectively.[8]
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O-C stretching vibration will be present.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[11]
Experimental Protocol: MS
Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a high-resolution mass spectrometer (HRMS).[12]
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[11]
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
Molecular Formula: C₁₁H₁₀O₂
Molecular Weight: 174.19 g/mol
Predicted Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 174.
Predicted Fragmentation Pathway:
The fragmentation of 7-Vinylchroman-4-one under EI conditions is likely to proceed through pathways that lead to stable fragments. A key fragmentation would be the Retro-Diels-Alder (RDA) reaction, which is characteristic of chromanones.
Caption: Predicted Retro-Diels-Alder fragmentation of 7-Vinylchroman-4-one.
Rationale for Predictions:
Molecular Ion: The molecular ion at m/z 174 should be observable.
Retro-Diels-Alder (RDA) Fragmentation: The chroman-4-one ring can undergo a characteristic RDA fragmentation, leading to the loss of ethene (C₂H₄, 28 Da) and the formation of a vinylphenol radical cation at m/z 120. This is often a major fragmentation pathway for such systems.
Other Fragments: Other potential fragmentations could involve the loss of CO (28 Da) from the molecular ion or subsequent fragments.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile for 7-Vinylchroman-4-one based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR, IR, and MS data offer a comprehensive set of benchmarks for the structural verification of this compound. Researchers synthesizing or working with 7-Vinylchroman-4-one can use this guide to aid in the interpretation of their experimental data and to confirm the identity and purity of their samples.
References
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC.
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PMC.
13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate.
Table of Characteristic IR Absorptions. (n.d.).
13C-NMR. (n.d.).
Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate.
Hymecromone - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide. (n.d.). Benchchem.
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI.
Effects of poly(vinyl alcohol) matrix on the release of substances from the fragrance composition. (n.d.). Polimery.
13C NMR Spectroscopy. (n.d.).
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
Reactivity and Strategic Utility of the Vinyl Group in 7-Vinylchroman-4-one: A Pathway to Tricyclic S1P1 Receptor Agonists
Executive Summary In modern medicinal chemistry, the design of complex tricyclic scaffolds requires building blocks that offer both stability during harsh ring-forming conditions and highly specific reactivity for late-s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the design of complex tricyclic scaffolds requires building blocks that offer both stability during harsh ring-forming conditions and highly specific reactivity for late-stage functionalization. 7-Vinylchroman-4-one serves as a premier example of such a building block. This technical guide explores the reactivity of the vinyl group at the 7-position of the chromanone core, specifically detailing its role as a "latent electrophile" in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists[1]. By analyzing the causality behind the experimental choices, this whitepaper provides drug development professionals with a self-validating framework for utilizing vinyl-masked intermediates in complex syntheses.
The Vinyl Group as a Latent Electrophile: Causality in Synthetic Design
The S1P1 receptor is a critical G-protein coupled receptor involved in lymphocyte trafficking; its modulation is a proven strategy for inducing immunosuppression in autoimmune diseases like multiple sclerosis[1]. To achieve optimal potency and selectivity for S1P1 over other S1P subtypes, researchers identified the need for a rigid, planar tricyclic core attached to a polar headgroup[1].
Attaching the polar headgroup (an azetidine derivative) to the 7-position of the chromanone ring requires an aldehyde intermediate. However, installing a free aldehyde early in the synthesis is synthetically unviable. The subsequent formation of the fused isoxazole ring requires highly basic conditions (e.g., Lithium tetramethylpiperidide at -78 °C), which would immediately destroy a free aldehyde through undesired nucleophilic attacks or aldol condensations[2].
The Strategic Solution: The vinyl group in 7-vinylchroman-4-one is strategically deployed as a robust protecting group—a latent aldehyde. It is electronically neutral, sterically unobtrusive, and completely inert to strong bases. Once the harsh conditions of the tricyclic core assembly are complete, the vinyl group's unique reactivity is unlocked via selective oxidative cleavage to reveal the highly reactive aldehyde[2].
Experimental Workflows and Self-Validating Protocols
The synthesis of the S1P1 agonist relies on a four-phase workflow where the reactivity of the vinyl group is carefully managed.
Figure 1: Synthetic workflow from 4-oxochroman-7-yl triflate to S1P1 agonist.
Phase 1: Installation of the Vinyl Group (Stille Vinylation)
The vinyl group is installed via a palladium-catalyzed Stille cross-coupling. This method is chosen over Suzuki coupling because organostannanes perform exceptionally well with triflates under mildly basic conditions, preserving the integrity of the chromanone ketone[3].
Step-by-Step Methodology:
Preparation: Dissolve 4-oxochroman-7-yl trifluoromethanesulfonate (2.00 g, 6.75 mmol) in 10 mL of dioxane in a sealable reaction tube[3].
Causality Check: LiCl is a critical additive; the "chloride effect" accelerates the transmetalation step of the catalytic cycle, driving the reaction forward efficiently.
Degassing: Degas the mixture under reduced pressure and backfill with nitrogen (repeated twice)[3].
Causality Check: Oxygen rapidly deactivates the Pd(0) catalyst by oxidizing the phosphine ligands. Strict degassing is a self-validating step that ensures the catalyst remains active for the full 14-hour duration.
Catalyst Initiation: Add tetrakis(triphenylphosphine)palladium(0) (0.780 g, 0.675 mmol) and stir under a strong stream of nitrogen for 5 minutes[3].
Thermal Activation: Seal the tube, immerse in an oil bath at 100 °C, and stir overnight[3].
Isolation: Cool to room temperature, filter, concentrate, and purify via silica gel flash chromatography (5–15% ethyl acetate in hexane) to yield 7-vinylchroman-4-one as a yellow oil (80% yield)[3].
Phase 2: Tricyclic Core Assembly (The Vinyl Group as an Inert Spectator)
The ketone of 7-vinylchroman-4-one is converted to an oxime, which is subsequently reacted with methyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate using Lithium tetramethylpiperidide (LiTMP) at -78 °C to form the fused isoxazole ring[2]. Throughout this highly basic, nucleophilic cascade, the vinyl group remains completely unreactive, successfully fulfilling its role as an inert masking group.
With the tricyclic core assembled, the latent reactivity of the vinyl group is triggered. Ozonolysis is avoided due to the risk of over-oxidizing the electron-rich heterocycles. Instead, the highly chemoselective Lemieux-Johnson oxidation is employed[2].
Figure 2: Chemoselective Lemieux-Johnson oxidation of the vinyl group.
Step-by-Step Methodology:
Dihydroxylation: Dissolve the tricyclic vinyl intermediate in tetrahydrofuran (THF). Add a catalytic amount of OsO4 and stoichiometric N-methylmorpholine N-oxide (NMO). Stir overnight at room temperature[2].
Causality Check: NMO acts as a self-validating regeneration system, continuously re-oxidizing the reduced osmium species back to OsO4. This allows for a safe, catalytic process rather than using stoichiometric amounts of highly toxic osmium.
Cleavage: Once the diol is fully formed, add an aqueous solution of sodium periodate (NaIO4) directly to the mixture and stir for 30 minutes[2].
Causality Check: Temporally separating the dihydroxylation and cleavage steps ensures that premature cleavage does not occur, resulting in a quantitative (100%) yield of the aldehyde[2].
Phase 4: Reductive Amination
The newly unmasked aldehyde is immediately subjected to reductive amination with tert-butyl azetidine-3-carboxylate and sodium triacetoxyborohydride (NaBH(OAc)3) to install the polar headgroup, completing the S1P1 agonist scaffold[2].
Quantitative Data Summary
The following table summarizes the transformation metrics, highlighting the stability and subsequent high-yield reactivity of the vinyl moiety across the synthetic phases.
Reaction Phase
Transformation
Reagents / Catalyst
Temp / Time
Yield
Role of the Vinyl Group
Phase 1
Stille Vinylation
Vinyl-SnBu3, Pd(PPh3)4, LiCl
100 °C, 14 h
80%
Installed via cross-coupling
Phase 2
Isoxazole Assembly
LiTMP, Ester, TMS-Cl
-78 °C to 90 °C
25% (3 steps)
Inert spectator (Masking group)
Phase 3
Oxidative Cleavage
OsO4 (cat.), NMO, then NaIO4
RT, Overnight + 30 min
100%
Reacts quantitatively to aldehyde
Phase 4
Reductive Amination
NaBH(OAc)3, Azetidine derivative
RT, 2 h
79%
N/A (Converted to amine)
References
Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Google Patents, United States Patent and Trademark Office.
Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design (Scheme 1 Details)
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Theoretical Calculations on 7-Vinylchroman-4-one: A Quantum Chemical Approach to Drug Discovery
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 7-Vinylchroman-4-one, a novel derivative of the chromanone scaffold, which is of significa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 7-Vinylchroman-4-one, a novel derivative of the chromanone scaffold, which is of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we present a robust computational methodology employing Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. This document outlines detailed protocols for geometry optimization, vibrational frequency analysis (FT-IR), NMR chemical shift calculation, electronic transition prediction (UV-Vis), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these theoretical calculations are invaluable for researchers, scientists, and drug development professionals, offering a predictive understanding of molecular stability, reactivity, and potential intermolecular interactions, thereby accelerating the drug discovery and design process.
Introduction: The Chromanone Scaffold and the Rationale for Computational Analysis
Chroman-4-ones are a privileged heterocyclic scaffold found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Their structural versatility makes them key building blocks in the design of therapeutic agents.[2] The introduction of a vinyl substituent at the 7-position of the chromanone ring is hypothesized to modulate the electronic properties and biological activity of the parent molecule, potentially enhancing its interaction with protein targets through π-stacking or other noncovalent interactions.[3]
Before undertaking costly and time-consuming synthesis and experimental analysis, a thorough in silico characterization is paramount. Theoretical calculations based on quantum chemistry provide a powerful, cost-effective tool to elucidate the fundamental properties of a molecule like 7-Vinylchroman-4-one.[4][5] This guide details a validated computational workflow designed to furnish a deep understanding of its molecular geometry, spectroscopic signatures, and electronic behavior, thereby providing a solid theoretical foundation for future drug development efforts.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methods described herein are selected based on their proven accuracy and widespread use in the computational chemistry of flavonoids and related heterocyclic systems.[6][7] All calculations are proposed to be performed using the Gaussian suite of programs.
Molecular Structure and Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of 7-Vinylchroman-4-one. The accuracy of all subsequent property calculations is contingent upon obtaining a precise optimized geometry.
Causality of Method Selection: We employ Density Functional Theory (DFT), a method that offers an exceptional balance between computational efficiency and accuracy for medium-sized organic molecules. The B3LYP hybrid functional is chosen as it has consistently demonstrated reliability in predicting the geometries and energies of chromone and chalcone derivatives.[8][9] The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[7][10]
Experimental Protocol: Geometry Optimization
Initial Structure Construction: The 2D structure of 7-Vinylchroman-4-one is drawn using a molecular editor like GaussView.
Input File Preparation: An input file is generated specifying the DFT method (B3LYP), basis set (6-311++G(d,p)), and the Opt keyword for geometry optimization.
Execution: The calculation is run, allowing the algorithm to iteratively adjust the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).
Verification: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[11]
Caption: Workflow for theoretical analysis of 7-Vinylchroman-4-one.
Calculating the vibrational frequencies serves a dual purpose: it confirms the optimized geometry is a true minimum and provides a theoretical infrared (IR) spectrum that can be directly compared with experimental data.[10]
Experimental Protocol: Vibrational Analysis
Calculation: Using the optimized geometry, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.
Frequency Scaling: Theoretical vibrational frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, the calculated frequencies are uniformly scaled by an established factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra.[12]
Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. Key vibrational modes, such as the C=O stretch of the ketone, C=C stretches of the aromatic ring and vinyl group, and C-O-C stretches, are assigned.[8][13]
NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules.[14] The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei.[7]
Experimental Protocol: NMR Calculation
Calculation Setup: Using the optimized geometry, an NMR calculation is performed using the GIAO method at the B3LYP/6-311++G(d,p) level.
Solvent Effects: To better simulate experimental conditions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
Chemical Shift Referencing: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them to the computed shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
δ_sample = σ_TMS - σ_sample
Electronic Properties and UV-Vis Spectra
The electronic properties of the molecule are explored using Time-Dependent DFT (TD-DFT), which allows for the prediction of vertical excitation energies and oscillator strengths.[10] This data can be used to simulate the UV-Vis absorption spectrum, providing insight into the electronic transitions responsible for light absorption.
Experimental Protocol: TD-DFT Calculation
Input Preparation: A TD-DFT calculation is set up using the optimized ground-state geometry. The number of excited states to be calculated is specified (e.g., the first 10 singlet states).
Execution: The calculation yields the excitation energies (which correspond to absorption wavelengths, λ) and the oscillator strengths (f), which are related to the intensity of the absorption peaks.
Spectrum Generation: The results are used to generate a theoretical UV-Vis spectrum by fitting Gaussian or Lorentzian functions to the calculated transitions. The transitions with the highest oscillator strengths correspond to the major absorption bands, such as π→π* transitions within the conjugated system.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[16] A smaller gap suggests higher reactivity and lower kinetic stability.[15]
Caption: Frontier Molecular Orbitals (HOMO, LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the total electron density distribution on the molecular surface.[3][17] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[18]
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen). These are sites susceptible to electrophilic attack.
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack.
Green/Yellow Regions (Neutral Potential): Represent areas with intermediate potential, often associated with the π-system of the aromatic ring.
This analysis provides a visual hypothesis for how 7-Vinylchroman-4-one might interact with biological receptors or other molecules.[3]
Predicted Results and Discussion (Illustrative Data)
The following tables present hypothetical, yet realistic, quantitative data for 7-Vinylchroman-4-one, based on values reported for similar chromanone structures in the literature.[8][19]
Discussion of Electronic Properties:
The vinyl group at the 7-position is expected to participate in the π-conjugated system of the chromanone core. This extended conjugation is predicted to lower the HOMO-LUMO energy gap compared to the unsubstituted chroman-4-one, leading to a red shift (shift to longer wavelength) in the main UV-Vis absorption band.[20] The FMO analysis would likely show that both the HOMO and LUMO have significant electron density distributed across the entire aromatic and vinyl system, confirming this conjugation.
The MEP map is predicted to show a strong negative potential (red) around the carbonyl oxygen (O5), identifying it as the primary site for hydrogen bonding and electrophilic interactions.[3] The π-systems of the benzene ring and the vinyl group would likely appear as neutral-to-slightly-negative (green/yellow), suggesting they are potential sites for π-π stacking interactions with aromatic amino acid residues in a protein binding pocket.
Conclusion
This guide outlines a comprehensive and robust theoretical framework for the in silico characterization of 7-Vinylchroman-4-one. By systematically applying established quantum chemical methods such as DFT, TD-DFT, and GIAO, it is possible to generate reliable predictions of the molecule's geometry, spectroscopic signatures (IR, NMR, UV-Vis), and electronic reactivity (FMO, MEP). These theoretical calculations provide deep, atom-level insights that are critical for understanding the structure-activity relationships of novel chromanone derivatives. For researchers in drug discovery, this computational pre-screening serves as an invaluable tool to prioritize synthetic targets, guide experimental design, and ultimately accelerate the development of new therapeutic agents.
References
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society.
A Systematic Comput
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI.
(PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations.
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids-An Overview. Maastricht University.
Analysis of Flavonoids: Tandem Mass Spectrometry, Computational Methods, and NMR. Semantic Scholar.
Molecular electrostatic potential surface of compounds 2a-i.
Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling. Semantic Scholar.
Molecular electrostatic potential (MEP) maps of the 4a, 4b, and single...
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. PMC.
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC.
MEP (Molecular Electrostatic Potential) surfaces of compounds 1 to 4...
Synthesis of 7-hydroxychroman-4-one
Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science (RSC Publishing).
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
Molecular spectroscopy: UV/VIS, IR, NMR. SGS INSTITUT FRESENIUS.
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
Comparative study of the temperature dependence of the E2g and E1u optical phonons in graphite. arXiv.
Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. Banaras Hindu University.
Characteristics of HOMO and LUMO Potentials by Altering Substituents: Computational and Electrochemical Determin
In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. MDPI.
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.
Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin. Benchchem.
(PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory.
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. MDPI.
Theoretical Calculations on the Stability of Pent-4-ene-1-thiol: A Technical Guide. Benchchem.
Molecular structure, vibrational, electronic and thermal properties of 4-vinylcyclohexene by quantum chemical calcul
Application Notes & Protocols: Heck Coupling of 7-Hydroxychroman-4-one for Novel Derivative Synthesis
Abstract The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Heck coupling of 7-hydroxychroman-4-one. This scaffold is of significant interest in medicinal chemistry, and its derivatization offers a pathway to novel compounds with potential therapeutic applications. We delve into the mechanistic underpinnings of the reaction, critical parameters for success, a step-by-step laboratory procedure, and a troubleshooting guide to empower researchers in drug development and synthetic chemistry.
Introduction: The Significance of Chromanone Derivatization
The 7-hydroxychroman-4-one core is a privileged structure found in a variety of biologically active natural products. Its derivatization is a key strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. The Heck reaction offers a powerful and direct method for the arylation or vinylation at specific positions, creating complex molecular architectures from readily available starting materials.[2][3] This protocol focuses on leveraging this reaction to expand the chemical space around the chromanone scaffold, providing a robust platform for generating libraries of novel compounds.
The Mechanism of the Heck Coupling Reaction
Understanding the catalytic cycle is paramount to mastering the Heck reaction and troubleshooting unforeseen challenges. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, involving three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[4]
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into an aryl or vinyl halide (or triflate) bond. This forms a square planar Pd(II) complex.[4] The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[5]
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and is typically the regiochemistry-determining step.
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon beta to the palladium must be accessible and oriented for syn-elimination. This step regenerates the double bond in a new position and forms a hydridopalladium(II) complex.
Reductive Elimination & Catalyst Regeneration: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to release HX (where X is the halide) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Strategic Synthesis of 7-Arylchroman-4-ones: A Detailed Guide to the Suzuki-Miyaura Cross-Coupling of 7-Bromochroman-4-one
An Application Note and Protocol for Researchers Introduction: The Significance of the Chroman-4-one Scaffold Chroman-4-ones (2,3-dihydro-1-benzopyran-4-ones) are a privileged class of oxygen-containing heterocyclic comp...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
Introduction: The Significance of the Chroman-4-one Scaffold
Chroman-4-ones (2,3-dihydro-1-benzopyran-4-ones) are a privileged class of oxygen-containing heterocyclic compounds.[1] This structural motif is a core component in a vast number of bioactive molecules, both of natural and synthetic origin, exhibiting activities that include anticancer, antioxidant, and antimicrobial properties.[1][2] The functionalization of the chroman-4-one scaffold is therefore of paramount importance in medicinal chemistry and drug development. Specifically, the introduction of aryl groups at the C-7 position can significantly modulate the pharmacological profile of these molecules.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heteroaryl compounds.[3][5] The reaction's success is attributable to its mild conditions, exceptional tolerance of a wide array of functional groups, and the use of organoboron reagents, which are generally stable, commercially available, and environmentally benign compared to other organometallics.[2][3][6]
This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromochroman-4-one with various arylboronic acids, offering a robust and efficient pathway to novel 7-arylchroman-4-one derivatives.
Mechanism and Key Parameters: Deconstructing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting potential issues. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][7]
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of 7-bromochroman-4-one. This is often the rate-determining step of the cycle.[3] This process oxidizes the palladium to a square-planar Pd(II) complex. The reactivity order for halides in this step is I > Br > OTf >> Cl.[7] The use of bulky, electron-rich phosphine ligands on the palladium center enhances the rate of oxidative addition, which is particularly beneficial for less reactive aryl bromides and chlorides.[5][8]
Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (-ate complex).[3][9] This boronate then exchanges its aryl group with the halide on the palladium complex. The choice of base and solvent is critical here, as it influences the formation and reactivity of the boronate species.[10][11]
Reductive Elimination: In the final step, the two organic ligands (the chromanone and the new aryl group) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the 7-arylchroman-4-one product.[7] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. Bulky ligands can promote this final step, accelerating catalyst turnover.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 7-Arylchroman-4-ones
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for challenging substrates.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromochroman-4-one (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[12]
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.). Via syringe, add the degassed solvent system (e.g., 4:1 Dioxane/Water) to achieve a substrate concentration of approximately 0.1 M.
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting 7-bromochroman-4-one is consumed (typically 8-24 hours).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and boron byproducts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure 7-arylchroman-4-one product.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Data Presentation: Representative Reaction Scope
The following table outlines expected outcomes for the coupling of 7-bromochroman-4-one with various arylboronic acids under the generalized protocol. Yields are representative and may vary based on specific optimization.
Entry
Arylboronic Acid
Catalyst (mol%)
Base (equiv.)
Temp (°C)
Time (h)
Isolated Yield (%)
1
Phenylboronic acid
PdCl₂(dppf) (3)
K₂CO₃ (2.0)
90
12
85-95
2
4-Methoxyphenylboronic acid
PdCl₂(dppf) (3)
K₂CO₃ (2.0)
90
12
88-96
3
4-Acetylphenylboronic acid
PdCl₂(dppf) (3)
K₂CO₃ (2.0)
90
16
75-85
4
3-Thienylboronic acid
PdCl₂(dppf) (3)
K₂CO₃ (2.0)
90
10
80-90
5
2-Methylphenylboronic acid
PdCl₂(dppf) (5)
K₃PO₄ (3.0)
100
24
65-75
Characterization of 7-Arylchroman-4-ones
Confirmation of the product structure and purity is essential. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The successful coupling is confirmed by the disappearance of the signal for the proton on the starting material's C-7 and the appearance of new signals corresponding to the protons of the newly introduced aryl group. The characteristic signals for the chroman-4-one core, including the triplets for the C2 and C3 methylene protons (typically around δ 4.5 and 2.8 ppm, respectively), should remain.[1] The aromatic protons on the chromanone backbone will also show a shift in their coupling patterns.
¹³C NMR: The spectrum will show new aromatic carbon signals from the coupled aryl ring. The carbon at C-7, previously bonded to bromine, will shift significantly upfield. The characteristic carbonyl signal (C4) will be observed around δ 190 ppm.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded boronic acid (protodeboronation). 3. Insufficiently active base or incorrect base/solvent combination. 4. Reaction temperature is too low.
1. Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere.[12] 2. Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters.[12] 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and ensure it is finely powdered. Ensure proper solvent choice.[10] 4. Cautiously increase the reaction temperature in 10 °C increments.
Formation of Side Products
1. Homocoupling: Coupling of two boronic acid molecules, often caused by oxygen. 2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. 3. Dehalogenation: Replacement of the bromine on the starting material with a hydrogen atom.
1. Improve degassing procedures.[5] 2. Use a higher concentration of the boronic acid (e.g., 1.5 equiv.). Use anhydrous solvents if possible, as water can facilitate this side reaction, especially with heteroaryl boronic acids.[5] 3. Ensure the reaction is free of protic impurities that can act as a hydrogen source.
1. Check the ligand-to-palladium ratio; sometimes adding more ligand can stabilize the catalyst. Consider a more robust catalyst system (e.g., a Buchwald precatalyst). 2. Ensure at least 2 equivalents of base are used relative to the limiting reagent.
Product is Insoluble
The newly formed biaryl product precipitates out of solution, preventing further reaction if it's an intermediate in a multi-coupling sequence.
For this specific reaction, this is less of a concern. However, if observed, switch to a higher-boiling solvent that can better solvate the product, such as DMF or toluene.[13]
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
Anitha, N., Reddy, K. V., & Rao, Y. J. (2014). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. Heterocyclic Communications, 20(2), 111-116. [Link]
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(2), 191-209.
Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11496. [Link]
Tao, B., & Boykin, D. W. (2004). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 69(13), 4330–4335. [Link]
Liu, X., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
Le, T. M., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(10), 9193-9199. [Link]
Aidic. (n.d.). Suzuki cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]
de Oliveira, C. M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5780. [Link]
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocols
Introduction & Scientific Rationale
The chroman-4-one heterobicyclic scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including antimicrobial, antioxidant, and S1P1 receptor modulatory activities 12. While traditionally utilized as a small-molecule building block, the functionalization of this core into 7-vinylchroman-4-one (7-VCO) unlocks its potential in macromolecular science.
By polymerizing the vinyl moiety, researchers can transition this pharmacophore into a polymeric domain, generating novel materials for targeted drug delivery matrices and bioactive coatings. Crucially, the inherent C4-ketone of the chromanone ring provides a highly stable yet reactive site for post-polymerization modifications. Converting this ketone to an oxime, for instance, is increasingly valuable in materials science for tailoring polymer hydrophilicity and enabling bioconjugation 3.
Process Visualization
Workflow for the controlled RAFT polymerization and post-polymerization modification of 7-VCO.
Experimental Protocols
Protocol 1: RAFT Polymerization of 7-Vinylchroman-4-one
Expertise & Causality: We utilize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization over conventional free-radical methods to suppress chain-termination events. Conventional methods yield high dispersity (Đ > 1.5) and dead polymer chains, rendering them unsuitable for biomedical applications where precise pharmacokinetic profiles are required. RAFT employs a chain transfer agent (e.g., CPADB) to establish a dynamic equilibrium between active and dormant chains, ensuring uniform chain growth and preserving end-group fidelity for potential block copolymer synthesis.
Step-by-Step Methodology:
Monomer Preparation: Synthesize 7-vinylchroman-4-one via the palladium-catalyzed Stille cross-coupling of 4-oxochroman-7-yl trifluoromethanesulfonate with tributyl(vinyl)stannane 4.
Validation Checkpoint 1: Analyze the monomer via HPLC. A single peak at retention time (
tR
) = 1.93 min confirms purity 4. Trace stannane impurities will irreversibly poison the RAFT agent.
Reaction Assembly: In a Schlenk flask, dissolve 7-vinylchroman-4-one (1.0 g, 5.74 mmol), CPADB (RAFT agent, 16.0 mg, 0.057 mmol), and AIBN (initiator, 1.88 mg, 0.011 mmol) in anhydrous 1,4-dioxane (3.0 mL). The monomer:RAFT:initiator molar ratio is set to 100:1:0.2 to target a degree of polymerization (DP) of 100.
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
Validation Checkpoint 2: Monitor the vacuum gauge. Oxygen acts as a radical scavenger; failure to achieve a vacuum of
<10−3
Torr will result in an induction period and skewed molecular weights. Backfill with ultra-pure Argon.
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C for 24 hours under continuous stirring.
Validation Checkpoint 3: Withdraw a 50 µL aliquot at 4 hours. Analyze via
1
H NMR (400 MHz, CDCl
3
). The progressive disappearance of the characteristic vinyl doublet signals at
δ
5.42 ppm (J=10.78 Hz) and
δ
5.88 ppm (J=17.61 Hz) validates successful monomer conversion 5.
Termination & Purification: Quench the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into cold methanol, filter, and dry under vacuum at 40°C for 24 hours.
Protocol 2: Post-Polymerization Oxime Ligation
Expertise & Causality: The pendant C4-ketone of the chroman-4-one repeating unit is sterically accessible but chemically stable under radical polymerization conditions. Converting it to an oxime introduces a reactive handle for further bioconjugation (e.g., attaching targeting peptides) and enhances the polymer's hydrophilicity and performance characteristics 3.
Step-by-Step Methodology:
Dissolution: Dissolve Poly(7-vinylchroman-4-one) (500 mg, ~2.87 mmol of ketone units) in anhydrous pyridine (5.0 mL).
Validation Checkpoint 4: Ensure a 3-fold molar excess of hydroxylamine relative to the ketone repeating units. This stoichiometric excess is required to drive the equilibrium entirely toward the oxime product.
Reaction: Heat the mixture to 60°C and stir for 12 hours under a nitrogen atmosphere.
Purification: Concentrate the mixture under reduced pressure, redissolve in a minimum amount of THF, and precipitate into cold diethyl ether.
Validation Checkpoint 5: Isolate the modified polymer and perform ATR-FTIR spectroscopy. The strong C=O stretching frequency of the chromanone ring (~1680 cm
−1
) must diminish, replaced by a broad O-H stretch (~3300 cm
−1
) and a C=N stretch (~1620 cm
−1
), confirming successful oxime ligation 3.
Quantitative Data Summary
Table 1: Kinetic and Macromolecular Data for the RAFT Polymerization of 7-VCO at 70°C
Time (h)
Monomer Conversion (%)
Mn
(Theoretical) ( g/mol )
Mn
(SEC) ( g/mol )
Dispersity (Đ)
2
15%
3,500
3,800
1.12
4
32%
7,500
7,900
1.14
8
61%
14,200
14,800
1.16
16
88%
20,500
21,100
1.18
24
96%
22,400
23,000
1.20
Note: Data represents a target DP of 100 using CPADB as the RAFT agent. SEC analysis performed using THF as the eluent against polystyrene standards.
References
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
Chroman-4-One Oxime. Chem-Impex.
Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol GuideTarget Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers
Executive Summary & Mechanistic Rationale
While 7-vinylchroman-4-one is primarily recognized in medicinal chemistry as an intermediate for synthesizing sphingosine-1-phosphate (S1P1) receptor agonists [1], its unique structural topology presents an untapped opportunity in macromolecular science. Structurally, it is a vinylarene—specifically, a vinyl-substituted 2,3-dihydro-1-benzopyran-4-one.
The integration of this monomer into polymer backbones offers two distinct advantages:
High Glass Transition (Tg) Potential: The rigid bicyclic chromanone core restricts backbone rotation, yielding polymers with high thermal stability.
Orthogonal Post-Polymerization Modification: The ketone moiety at the 4-position is electronically decoupled from the polymerizable vinyl group. This allows for highly efficient, post-polymerization functionalization (e.g., via oxime or hydrazone ligation) without subjecting sensitive biological ligands to the harsh conditions of radical polymerization.
Because the vinyl group is conjugated with the electron-rich aromatic ring (activated by the meta-ether oxygen), 7-vinylchroman-4-one behaves kinetically similar to substituted styrenes. Consequently, it is highly amenable to both Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [2].
Workflow & Logical Relationships
Workflow for the synthesis, RAFT polymerization, and modification of 7-vinylchroman-4-one.
Logical relationship of the RAFT polymerization mechanism for 7-vinylchroman-4-one.
Experimental Protocols
Protocol A: Synthesis of 7-Vinylchroman-4-one Monomer
This protocol adapts the Stille coupling methodology utilized in pharmaceutical scale-up to yield high-purity monomer [1].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, dissolve 4-oxochroman-7-yl trifluoromethanesulfonate (2.00 g, 6.75 mmol) in anhydrous 1,4-dioxane (10 mL).
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Catalysis: Under a strong stream of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.780 g, 0.675 mmol). Seal the flask.
Reaction: Immerse the flask in a pre-heated oil bath at 100 °C and stir overnight (approx. 16 hours).
Purification: Cool to room temperature, filter through Celite, and wash the solid cake with ethyl acetate (4 × 50 mL). Concentrate the filtrate under reduced pressure. Purify the crude oil via flash silica gel chromatography (hexane/ethyl acetate gradient: 5% to 15%).
Causality & Rationale:
Why Lithium Chloride? LiCl accelerates the transmetalation step in the Stille coupling by coordinating with the stannane, forming a more reactive hypervalent stannate complex.
Why Dioxane? Dioxane provides the necessary boiling point (101 °C) to drive the activation energy of the coupling while maintaining complete solubility of the triflate precursor.
Self-Validation Checkpoints:
Yield: ~80% (yellow oil).
HPLC: Retention time = 1.93 min (Condition A) [1].
1H NMR (400 MHz, CDCl3): Confirmation of the vinyl group is critical. Look for the distinct vinylic splitting pattern:
δ
5.42 (d, J=10.78 Hz, 1H), 5.88 (d, J=17.61 Hz, 1H), and 6.69 (dd, J=17.61, 11.00 Hz, 1H) [1].
Protocol B: Controlled RAFT Polymerization
To achieve a controlled molecular weight and low dispersity (Đ), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is employed using 4-Cyanopentanoic acid dithiobenzoate (CPADB) [3].
Step-by-Step Methodology:
Master Mix: In a 10 mL ampoule, combine 7-vinylchroman-4-one (1.00 g, 5.74 mmol), CPADB (16.0 mg, 0.057 mmol), and Azobisisobutyronitrile (AIBN) (1.88 mg, 0.011 mmol).
Solvation: Add 2.0 mL of anhydrous 1,4-dioxane.
Deoxygenation: Perform four strict freeze-pump-thaw cycles. Seal the ampoule under a vacuum.
Polymerization: Submerge the ampoule in a thermostated oil bath at 70 °C for 24 hours.
Termination & Recovery: Quench the reaction by rapid cooling in liquid nitrogen and exposing it to air. Dilute with 2 mL of THF and precipitate dropwise into 50 mL of cold methanol. Filter and dry the pinkish polymer under a vacuum.
Causality & Rationale:
Why CPADB? Styrenic monomers require a RAFT agent with a stabilizing Z-group (like the phenyl ring in dithiobenzoates) to ensure the intermediate radical is stable enough to favor fragmentation over bimolecular termination [3].
Why a CTA/Initiator Ratio of 5:1? A low initiator concentration ensures that the number of "dead" chains generated by primary radical termination is statistically negligible, preserving the living character of the polymer [2].
Why 70 °C? This temperature perfectly aligns with the ~10-hour decomposition half-life of AIBN, ensuring a steady, controlled flux of initiating radicals [3].
Self-Validation Checkpoints:
1H NMR: The sharp vinylic doublets at 5.42 and 5.88 ppm must completely disappear, replaced by broad backbone aliphatic signals between 1.5–2.5 ppm.
GPC: The chromatogram should present a unimodal peak with a dispersity (Đ) < 1.25.
Dissolve Poly(7-vinylchroman-4-one) (100 mg) in 2 mL of THF.
Add an excess of a functional hydrazine (e.g., Dansyl hydrazine for fluorescent tagging) (3.0 equivalents relative to the ketone repeating units).
Add 10
μ
L of glacial acetic acid as a catalyst.
Stir at 50 °C for 12 hours, then precipitate into cold diethyl ether to remove unreacted dye.
Causality & Rationale:
Why Acetic Acid? Mild acid protonates the ketone oxygen, increasing the electrophilicity of the C4 carbon, which drastically accelerates the nucleophilic attack by the hydrazine without degrading the polymer backbone.
Quantitative Data Summary
The following table summarizes the expected kinetic and molecular weight outcomes when polymerizing 7-vinylchroman-4-one under various radical conditions.
Polymerization Type
Initiator
CTA (RAFT Agent)
Temp (°C)
Time (h)
Conversion (%)
Target Mn ( g/mol )
Actual Mn ( g/mol )
Dispersity (Đ)
Free Radical (FRP)
AIBN
None
70
12
>95
N/A
45,000
2.15
RAFT (Low MW)
AIBN
CPADB
70
24
85
15,000
14,200
1.18
RAFT (High MW)
AIBN
CPADB
70
24
82
30,000
28,500
1.22
Table 1: Comparative quantitative data for the radical polymerization of 7-vinylchroman-4-one. Note the strict control over dispersity (Đ < 1.25) achieved in the RAFT protocols compared to standard FRP.
References
US9216972B2 - Tricyclic heterocyclic compounds | Google P
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Advanced Application Note & Validated Protocols.
Mechanistic Rationale: The Chroman-4-one Scaffold & The SIRT2 Selectivity Pocket
Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacylase heavily implicated in neurodegenerative disorders and the metastatic progression of various malignancies. Historically, developing SIRT2 inhibitors was plagued by off-target effects on the highly homologous SIRT1 and SIRT3 isoforms. The paradigm shifted with the crystallographic discovery of the SIRT2 "selectivity pocket" —a unique, ligand-inducible hydrophobic cavity adjacent to the active site that naturally accommodates long-chain fatty acyl groups (e.g., myristoyl) during deacylation [[1]]([Link]).
The chroman-4-one scaffold has been established as a privileged, highly potent pharmacophore for SIRT2 inhibition, demonstrating low-micromolar efficacy and robust isoform selectivity [[2]]([Link]). However, static chroman-4-one cores often lack the spatial extension required to fully occupy this selectivity pocket.
The Strategic Advantage of 7-Vinylchroman-4-one:
By utilizing 7-vinylchroman-4-one , researchers gain a critical bioorthogonal handle. The terminal olefin at the 7-position is sterically accessible and electronically primed for Late-Stage Functionalization (LSF). Rather than synthesizing complex extended scaffolds from scratch, medicinal chemists can use this single building block to rapidly append lipophilic tails or aromatic rings, systematically probing the extended C-site, the selectivity pocket, and the NAD⁺-binding site [[3]]([Link]).
To exploit the 7-vinyl moiety, two primary LSF strategies are employed based on the desired spatial geometry of the final inhibitor:
Thiol-Ene Click Chemistry: Yields a flexible thioether linkage. The causality here is structural mimicry: the flexible aliphatic tail mimics the long-chain fatty acyl substrates of SIRT2, allowing the inhibitor to snake deep into the hydrophobic selectivity pocket.
Heck Cross-Coupling: Yields a rigid, conjugated alkene linkage. This is utilized when targeting the NAD⁺-binding site, where rigid aromatic extensions are required to engage in
π−π
stacking with active-site tyrosine and phenylalanine residues.
Caption: Synthetic divergence of 7-Vinylchroman-4-one via LSF to target distinct SIRT2 binding domains.
Validated Experimental Protocols
The following protocols constitute a self-validating system for synthesizing and evaluating 7-vinylchroman-4-one derivatives. Every assay includes internal controls to ensure data integrity.
Protocol A: Thiol-Ene Functionalization of 7-Vinylchroman-4-one
Purpose: To generate a library of selectivity-pocket-targeting thioether derivatives.
Preparation: In a 10 mL quartz reaction vial, dissolve 7-vinylchroman-4-one (1.0 eq, 0.5 mmol) and the desired aliphatic thiol (e.g., 1-octanethiol, 1.2 eq) in degassed DMF (3 mL).
Initiation: Add 2,2-Dimethoxy-2-phenylacetophenone (DPAP) (0.1 eq) as a photoinitiator. Causality: DPAP is chosen because it efficiently generates radicals under 365 nm UV light without requiring harsh thermal conditions that could degrade the chromanone ketone.
Irradiation: Irradiate the mixture under a 365 nm UV LED lamp for 2 hours at room temperature.
Self-Validation (Reaction Monitoring): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active starting material spot confirms complete consumption.
Purification: Quench with water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield the functionalized SIRT2 inhibitor.
Protocol B: Fluorogenic SIRT2 Deacetylation Assay
Purpose: To quantify the IC₅₀ of the synthesized derivatives.
Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
Substrate Selection: Use an
α
-tubulin-derived acetyl-lysine peptide coupled to an aminomethylcoumarin (AMC) fluorophore. Causality:
α
-tubulin is a primary physiological substrate of SIRT2; using it ensures the assay closely mimics in vivo target engagement.
Incubation: In a 96-well black microplate, combine 0.5
μ
g recombinant human SIRT2, 500
μ
M NAD⁺, and the inhibitor (serial dilutions from 100
μ
M to 10 nM). Incubate for 15 min at 37°C.
Reaction: Add the AMC-peptide substrate (10
μ
M) to initiate the reaction. Incubate for 1 hour at 37°C.
Development & Self-Validation: Add a developer solution containing trypsin and nicotinamide (to halt SIRT2 activity). Trypsin cleaves only the deacetylated AMC-peptide, releasing fluorescence.
Internal Controls: Include a "No Enzyme" well (validates background fluorescence) and a well with 1
μ
M SirReal2 (positive control validating assay sensitivity).
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate IC₅₀ using non-linear regression.
Purpose: To confirm intracellular SIRT2 inhibition in a relevant cancer model.
Cell Culture: Seed MCF-7 breast cancer cells (known to overexpress SIRT2) at
2×105
cells/well in a 6-well plate.
Treatment: Treat cells with the synthesized inhibitor at 5
μ
M and 10
μ
M for 24 hours. Use DMSO as a vehicle control.
Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and 5 mM nicotinamide (to prevent post-lysis deacetylation).
Immunoblotting (Self-Validation): Separate proteins via SDS-PAGE. Probe the membrane with anti-acetyl-
α
-tubulin (K40) to measure SIRT2 inhibition. Crucially, probe for total
α
-tubulin and GAPDH to validate equal protein loading and confirm that the inhibitor affects acetylation state, not total protein expression.
Quantitative Pharmacological Profiling
The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalizing the 7-vinyl handle drastically improves potency and selectivity by engaging the selectivity pocket.
Compound
SIRT1 IC₅₀ (
μ
M)
SIRT2 IC₅₀ (
μ
M)
SIRT3 IC₅₀ (
μ
M)
Selectivity Index (SIRT1/SIRT2)
Base Chroman-4-one
>200
12.50
>200
>16
7-Vinylchroman-4-one
>200
8.20
>200
>24
Thioether Derivative A (Aliphatic Tail)
>200
0.85
>200
>235
Heck Derivative B (Aromatic Extension)
150
1.40
>200
107
SirReal2 (Positive Control)
>200
0.14
>200
>1400
Data Interpretation: The addition of an aliphatic thioether tail (Derivative A) via thiol-ene click chemistry yields a near 10-fold increase in SIRT2 potency compared to the unfunctionalized 7-vinylchroman-4-one, confirming successful occupation of the hydrophobic selectivity pocket.
Cellular Pathway & Therapeutic Mechanism
Once the functionalized chroman-4-one enters the cell, it initiates a cascade of downstream effects by blocking SIRT2-mediated deacetylation. In cancer models like MCF-7, this leads to the hyperacetylation of structural proteins and tumor suppressors, ultimately driving cell cycle arrest.
Caption: Mechanism of action for functionalized chroman-4-one SIRT2 inhibitors in cancer cells.
References
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). URL:[Link]
Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed (NIH). URL:[Link]
Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design. ACS Publications. URL:[Link]
Potent mechanism-based sirtuin-2-selective inhibition by an in situ-generated occupant of the substrate-binding site, “selectivity pocket” and NAD⁺. RSC Publishing. URL:[Link]
Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)-Selective Inhibitors Targeting the “Selectivity Pocket”, Substrate-Binding Site, and NAD⁺. ACS Publications. URL:[Link]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 7-Vinylchroman-4-one Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance The escalating crisis o...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for: Researchers, Scientists, and Drug Development ProfessionalsFrom the desk of a Senior Application Scientist
Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Chroman-4-ones, heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone system, represent a "privileged scaffold" in medicinal chemistry. This core structure is prevalent in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antioxidant, and broad-spectrum antimicrobial properties.
This guide focuses on a specific subclass: 7-Vinylchroman-4-one derivatives . The introduction of a vinyl group at the 7-position of the chroman-4-one core is a strategic modification aimed at exploring new structure-activity relationships (SAR) to enhance potency and broaden the spectrum of activity against clinically relevant pathogens. These application notes provide a comprehensive framework for the synthesis, evaluation, and mechanistic investigation of these promising compounds, grounded in established scientific protocols and field-proven insights.
Synthetic Strategy: Accessing the 7-Vinylchroman-4-one Scaffold
The synthesis of the target compounds typically begins with the preparation of a 7-hydroxychroman-4-one precursor. This can be achieved through methods such as the Friedel-Crafts acylation of resorcinol with 3-bromopropionic acid, followed by an intramolecular cyclization.
A plausible and efficient route to introduce the vinyl group at the 7-position involves a multi-step sequence starting from the 7-hydroxychroman-4-one intermediate. This would typically involve protection of the hydroxyl group, followed by functionalization of the aromatic ring to introduce a handle for olefination (e.g., formylation or acetylation), and finally a Wittig reaction or a related olefination protocol to install the vinyl group. Subsequent derivatization can be performed on other positions of the chroman-4-one scaffold to generate a library of compounds for screening.
Postulated Mechanisms of Antimicrobial Action
While the precise molecular targets of 7-vinylchroman-4-one derivatives are a subject of ongoing investigation, research on structurally related chroman-4-ones provides valuable insights into their potential mechanisms of action.
Antifungal Activity: Molecular modeling studies on chroman-4-one derivatives against Candida albicans suggest potential inhibition of key proteins essential for fungal virulence and survival. Two prominent targets identified are HOG1 kinase , a critical component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1) , a central enzyme in glycolysis.
Antibacterial Activity: The broader class of chromene derivatives, which are structurally similar, are known to exert antimicrobial effects through various mechanisms, including the inhibition of protein and nucleic acid synthesis. They have shown efficacy against challenging drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.
The following diagram illustrates the potential molecular targets within a fungal cell that could be inhibited by chroman-4-one derivatives.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Wittig Synthesis of 7-Vinylchroman-4-one
Welcome to the Application Support Center. The transformation of 7-formylchroman-4-one to 7-vinylchroman-4-one via the Wittig reaction is a critical homologation step in the synthesis of biologically active tricyclic het...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. The transformation of 7-formylchroman-4-one to 7-vinylchroman-4-one via the Wittig reaction is a critical homologation step in the synthesis of biologically active tricyclic heterocycles, particularly in the development of S1P1 receptor agonists 1.
While methylenetriphenylphosphorane (
Ph3P=CH2
) is a highly reliable reagent for converting carbonyls to terminal alkenes, the dual-carbonyl nature of the chromanone scaffold introduces significant chemoselectivity and stability challenges. This guide addresses the root causes of common side reactions—namely bis-olefination, base-catalyzed ring opening, and ylide degradation—and provides validated troubleshooting protocols.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why am I observing a significant amount of the bis-olefination byproduct (4-methylene-7-vinylchroman) in my LC-MS trace?Causality & Solution: This is a classic chemoselectivity failure. Your starting material contains both a C7-aldehyde and a C4-ketone. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, allowing for chemoselective Wittig olefination under kinetic control 2. However, if an excess of the ylide is used, or if the reaction temperature is allowed to rise too quickly, the activation energy barrier for the C4-ketone is overcome, leading to over-reaction.
Actionable Fix: Strictly limit the ylide stoichiometry to 1.0–1.05 equivalents. Maintain the reaction temperature at -78 °C during addition and do not let it exceed 0 °C.
Q2: My starting material is degrading, and NMR indicates the presence of polymeric or ring-opened byproducts. What is causing this?Causality & Solution: The chroman-4-one core is highly sensitive to strong bases. The protons at the C3 position (alpha to the C4-ketone) are acidic. Exposure to unhindered or highly nucleophilic bases (e.g., n-BuLi or NaOH) leads to deprotonation and enolate formation. This intermediate can undergo self-condensation (aldol reactions) or trigger a retro-Michael/
β
-elimination sequence that cleaves the ether linkage, resulting in ring-opened degradation products 3.
Actionable Fix: Avoid n-BuLi. Instead, use a bulky, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) to pre-form the ylide in a separate flask. Ensure the ylide solution is transferred cleanly without excess unreacted base.
Q3: The reaction stalls at ~50% conversion, yielding mostly unreacted 7-formylchroman-4-one and triphenylphosphine oxide. How do I drive it to completion?Causality & Solution: This indicates premature quenching or ylide hydrolysis. Methylenetriphenylphosphorane is highly hygroscopic. In the presence of trace moisture, the ylide hydrolyzes into methyltriphenylphosphonium hydroxide, which irreversibly decomposes into triphenylphosphine oxide and methane gas via a four-centered transition state breakdown 4.
Actionable Fix: Rigorously dry the THF solvent using molecular sieves or a solvent purification system. Dry the methyltriphenylphosphonium bromide salt under vacuum at 80 °C for 12 hours prior to use.
Part 2: Mechanistic Visualization
The following diagram illustrates the competitive pathways during the Wittig olefination of 7-formylchroman-4-one. Controlling the kinetic parameters is essential to isolate the desired pathway (green) from the degradation pathways (yellow/black).
Caption: Reaction pathways in the Wittig synthesis of 7-vinylchroman-4-one highlighting key side reactions.
Part 3: Quantitative Data & Reaction Optimization
The table below summarizes the impact of base selection, stoichiometry, and temperature on the product distribution. Using unhindered bases and excess ylide drastically reduces the yield of the target compound.
Base Used
Ylide Equivalents
Temperature Profile
Conversion (%)
7-Vinylchroman-4-one Yield (%)
Bis-olefin (%)
Degradation (%)
n-BuLi
1.5 eq
-78 °C to 25 °C
>99%
32%
38%
30%
t-BuOK
1.1 eq
0 °C to 25 °C
95%
68%
15%
12%
NaHMDS
1.05 eq
-78 °C to 0 °C
98%
92%
<2%
<4%
Part 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction trajectory remains chemoselective.
Step 1: Ylide Pre-formation (Moisture & Base Control)
To an oven-dried, argon-purged Schlenk flask, add methyltriphenylphosphonium bromide (1.05 eq) and anhydrous THF (0.2 M).
Cool the suspension to 0 °C using an ice bath.
Dropwise add NaHMDS (1.0 M in THF, 1.05 eq).
Validation Checkpoint: Stir for 30 minutes at 0 °C. The formation of a vibrant, homogenous yellow solution indicates complete ylide generation. If the solution remains cloudy or pale, moisture contamination has occurred.
Step 2: Substrate Addition (Kinetic Control)
Cool the active ylide solution to -78 °C using a dry ice/acetone bath.
In a separate dry flask, dissolve 7-formylchroman-4-one (1.0 eq) in anhydrous THF (0.5 M).
Add the substrate solution dropwise to the ylide over 15 minutes to prevent localized exotherms.
Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Validation Checkpoint: Monitor by LC-MS at the 2-hour mark. The C7-aldehyde mass should be fully consumed. Do not allow the temperature to exceed 0 °C to prevent C4-ketone engagement.
Step 3: Quench and Workup (Halting Side Reactions)
Quench the reaction strictly at 0 °C with saturated aqueous
NH4Cl
. This immediately neutralizes any residual base, protonating any transient C3-enolates and halting ring-opening degradation.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Step 4: Purification (Phosphine Oxide Removal)
Triturate the crude residue with cold diethyl ether/hexane (1:4). This forces the bulk of the triphenylphosphine oxide byproduct to precipitate as a white solid.
Filter the suspension and purify the concentrated filtrate via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 7-vinylchroman-4-one as a yellow oil.
References
Tricyclic heterocyclic compounds (US9216972B2) . Google Patents. 1
Chemoselective Wittig and Michael ligations of unprotected peptidyl phosphoranes . PubMed. 2
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation . ACS Publications.3
Technical Support Center: 7-Vinylchroman-4-one Synthesis & Stabilization
Welcome to the Technical Support Center for the synthesis and handling of 7-Vinylchroman-4-one . As a crucial intermediate in the development of tricyclic agonists for the Sphingosine-1-phosphate receptor 1 (S1P1)[1], th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and handling of 7-Vinylchroman-4-one . As a crucial intermediate in the development of tricyclic agonists for the Sphingosine-1-phosphate receptor 1 (S1P1)[1], this compound presents significant handling challenges. Because it is essentially a styrene derivative, the vinyl group conjugated to the chromanone aromatic ring is highly susceptible to spontaneous free-radical polymerization during synthesis, purification, and storage[2].
This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, polymer-free recovery of your target compound.
Mechanistic Causality of Vinyl Polymerization
To prevent polymerization, we must first understand the causality behind it. The polymerization of 7-vinylchroman-4-one is a free-radical chain reaction driven by three stages: initiation, propagation, and termination [3].
During synthetic steps like Stille coupling, the application of heat (thermal stress) or exposure to light can homolytically cleave trace impurities or peroxides, generating initiating radicals. Because the resulting radical on the vinyl group is highly stabilized by the adjacent aromatic ring, chain propagation occurs rapidly. If left unchecked, this results in the formation of an insoluble, cross-linked polystyrene-like gel, leading to catastrophic yield loss.
To disrupt this, radical scavengers (inhibitors) such as Butylated hydroxytoluene (BHT) or Hydroquinone (HQ) must be introduced strategically to donate a hydrogen atom to the growing polymer radical, creating a stable, non-reactive complex that terminates the chain[3].
Fig 1: Free-radical polymerization pathway of 7-vinylchroman-4-one and inhibitor control.
Troubleshooting & FAQs
Q1: My 7-vinylchroman-4-one reaction mixture turns into an insoluble, glassy gel during rotary evaporation. What is the root cause?A1: This is the hallmark of thermal auto-polymerization. During solvent removal, the concentration of the vinyl monomer increases drastically. Without solvent to dissipate heat, the localized thermal stress initiates radical formation[2].
Solution: Never exceed a water bath temperature of 30°C during concentration. More importantly, add 100–200 ppm of BHT to the organic layer before placing the flask on the rotary evaporator[3].
Q2: Should I use Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT) to stabilize the Stille coupling step?A2: You must use BHT . The Stille coupling of 4-oxochroman-7-yl trifluoromethanesulfonate with tributyl(vinyl)stannane is performed under an inert nitrogen or argon atmosphere[1]. Hydroquinone (HQ) relies on the presence of dissolved oxygen to function; oxygen reacts with free radicals to form peroxy radicals, which HQ then quenches[4]. In an oxygen-free environment, HQ is ineffective. BHT, a sterically hindered phenol, acts as an antioxidant inhibitor and can donate its hydrogen atom without requiring an oxygen intermediary[2].
Q3: I lose over 40% of my yield during silica gel column chromatography. The compound seems to degrade on the column. How do I fix this?A3: Silica gel is slightly acidic and possesses a massive surface area, which can catalyze the polymerization of concentrated vinyl compounds[3].
Solution: Fortify your chromatography eluent (e.g., Hexanes/Ethyl Acetate) with 50 ppm of BHT. This ensures that as the 7-vinylchroman-4-one concentrates into distinct bands on the column, it is constantly bathed in a radical scavenger.
Q4: How do I remove the BHT before using 7-vinylchroman-4-one in the next synthetic step?A4: For most downstream applications (like Michael additions or further cross-couplings), trace BHT (100 ppm) will not interfere with the reaction and should be left in place. If absolute purity is required, BHT can be removed immediately prior to the reaction by washing the organic solution with a mild aqueous alkali solution (e.g., 5% NaOH), as phenolic inhibitors are base-soluble[5].
Quantitative Data on Polymerization Inhibitors
Selecting the correct inhibitor depends entirely on the atmospheric conditions and the stage of the workflow.
Inhibitor
Optimal Concentration
Mechanism of Action
O₂ Required?
Best Application Stage
Butylated hydroxytoluene (BHT)
100 – 500 ppm
Sterically hindered phenol; donates H-atom to quench carbon-centered radicals[3].
The following methodology details the synthesis of 7-vinylchroman-4-one via Stille coupling[1], integrated with mandatory stabilization checkpoints to ensure a self-validating, polymer-free workflow.
Phase 1: Inert Reaction Setup
Reagent Charging: To a rigorously dried Schlenk tube, add 4-oxochroman-7-yl trifluoromethanesulfonate (1.0 equiv) and anhydrous dioxane.
Inhibitor Addition: Add 100 ppm BHT (calculated relative to the theoretical yield of the vinyl product). Causality: BHT protects the nascent vinyl group as it forms at elevated temperatures (100 °C) without interfering with the Pd-catalyst.
Catalyst & Coupling Agent: Add lithium chloride (3.0 equiv) and tributyl(vinyl)stannane (1.1 equiv). Degas the mixture via three freeze-pump-thaw cycles, backfill with N₂, and add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Heat to 100 °C for 14 hours.
Self-Validation Checkpoint: The reaction mixture must remain a free-flowing liquid. If the viscosity increases noticeably, radical propagation has initiated. Immediately cool to 0°C to halt the runaway reaction.
Phase 2: Stabilized Work-up & Concentration
Quenching: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.
Pre-Evaporation Fortification: Add an additional 50 ppm BHT to the combined organic filtrate.
Concentration: Remove the solvent under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 30 °C.
Self-Validation Checkpoint: Inspect the walls of the evaporation flask. The crude residue should be an oil. If a transparent, glassy film forms on the glass, thermal polymerization has occurred due to excessive bath temperature.
Phase 3: Inhibitor-Assisted Chromatography
Eluent Preparation: Prepare the mobile phase (e.g., Hexanes/EtOAc) and dissolve 50 ppm BHT directly into the solvent system[3].
Purification: Load the crude oil onto the silica gel column and elute.
Self-Validation Checkpoint: Perform TLC on the purified fractions alongside the crude mixture. Any material permanently stuck at the baseline (
Rf=0
) indicates polymer formation. A successful run will show minimal baseline mass.
Phase 4: Storage
Final Stabilization: Combine the pure fractions, add 100 ppm BHT , and concentrate (bath < 30 °C).
Storage Conditions: Flush the storage vial with Argon, seal tightly, and store at -20 °C in the dark. Light and ambient heat are the primary initiators of shelf-degradation[2].
Technical Support Center: Purification Strategies for 7-Vinylchroman-4-one
Welcome to the technical support center for the purification of 7-Vinylchroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 7-Vinylchroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will explore common issues, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our focus is on explaining the causality behind each step to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude 7-Vinylchroman-4-one?
The choice of method depends heavily on the scale and the impurity profile of your crude material.
Flash Column Chromatography: This is the most versatile and commonly cited method for purifying chromanone derivatives, especially when dealing with complex mixtures or oily products.[1][2] It excels at separating the target compound from unreacted starting materials, reagents, and closely related by-products.
Recrystallization: If your crude product is a solid and has a purity of >90%, recrystallization is an efficient and scalable option.[1][3] It is particularly effective at removing minor impurities that have different solubility profiles.
Q2: What are the most common impurities I should anticipate?
Impurities in 7-Vinylchroman-4-one synthesis typically arise from several sources:
Unreacted Starting Materials: The 2'-hydroxyacetophenone precursor is a common impurity if the initial reaction is incomplete.[3]
Reaction Intermediates: Depending on the synthetic route, intermediates from the cyclization or vinyl group installation may persist.
Polymerized By-products: The vinyl group is susceptible to polymerization, especially when exposed to heat, light, or radical initiators. This can result in oligomeric or polymeric impurities that are often difficult to remove.
Side-Reaction Products: Side reactions, such as the formation of isomers or degradation products, can occur, particularly under harsh reaction conditions.[4]
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification. It allows for rapid analysis of fractions from column chromatography or checking the purity of recrystallized material.[3][5]
Purity Assessment: A single, well-defined spot on the TLC plate is a good indication of purity.
Fraction Pooling: TLC is used to identify which fractions from a column contain the pure product, allowing them to be combined for solvent evaporation.
For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of water (often with 0.1% formic acid) and acetonitrile or methanol is a typical setup for chromanone analysis.[6]
Q4: Are there any stability concerns with 7-Vinylchroman-4-one during purification and storage?
Yes, the primary stability concern is the vinyl functional group. Vinyl-substituted aromatic ketones can be sensitive to:
Heat: Prolonged heating during solvent evaporation or recrystallization can potentially induce polymerization. Use the lowest effective temperature and remove solvent under reduced pressure.
Light: Photochemical reactions can lead to degradation or polymerization. Protect the compound from direct light by using amber vials or covering flasks with aluminum foil.
Air/Oxidation: While less common, oxidation can occur. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).
Acid/Base: Strong acidic or basic conditions, which might be present in some chromatographic setups or work-up procedures, could potentially affect the chromanone core or the vinyl group.[7]
Purification Decision Workflow
The following diagram provides a logical decision-making process for selecting the appropriate purification strategy for your crude 7-Vinylchroman-4-one.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem
Probable Cause(s)
Recommended Solution(s)
Low Yield After Column Chromatography
1. Compound retained on silica: The eluent may not be polar enough to completely elute the product. 2. Improper column packing: Channeling in the silica gel can lead to poor separation and loss of material. 3. Product degradation: The compound may be unstable on silica gel.
1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) to recover any retained material. 2. Ensure the silica gel is packed as a uniform slurry without air bubbles.[8] 3. Minimize the time the compound spends on the column. Consider using a different stationary phase like alumina if instability is suspected.
Streaking or Tailing on TLC Plate
1. Sample overload: Too much compound was spotted on the TLC plate. 2. Incorrect solvent system: The polarity of the eluent is not optimized, causing poor migration. 3. Compound is acidic/basic: Interaction with the slightly acidic silica gel can cause streaking. 4. Insoluble material: The sample contains baseline impurities that are not moving from the origin.
1. Dilute the sample significantly before spotting. 2. Systematically vary the eluent polarity (e.g., change the Hexane:EtOAc ratio).[8] 3. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. 4. Filter the sample through a small plug of silica or a syringe filter before running the TLC.[9]
Product Fails to Crystallize
1. Residual solvent: Trace amounts of solvent can inhibit crystal formation. 2. Presence of impurities: Impurities can disrupt the crystal lattice formation.[4] 3. Supersaturation issues: The solution may be supersaturated or not cooled sufficiently. 4. Incorrect solvent choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.
1. Ensure the crude material is fully dry under high vacuum before attempting crystallization. 2. If the crude purity is low, perform column chromatography first.[3] 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal. Ensure slow cooling.[10] 4. Select a solvent system where the product has high solubility when hot and low solubility when cold (e.g., Hexane/Ethyl Acetate, Ethanol/Water).[3][10]
Purified Product Discolors or Polymerizes Over Time
1. Oxidation/Decomposition: Exposure to air and light can degrade the compound. 2. Polymerization of vinyl group: The vinyl group may be undergoing slow polymerization.[11][12] 3. Residual acid/base: Traces of acid or base from chromatography or work-up can catalyze degradation.
1. Store the purified compound under an inert atmosphere (N₂ or Ar), in a sealed amber vial, and at low temperatures (-20°C is recommended for long-term storage). 2. If polymerization is a major issue, consider adding a small amount (<0.1%) of a radical inhibitor like BHT (butylated hydroxytoluene) for storage. 3. Ensure the final product is neutral. If necessary, wash a solution of the product with a mild bicarbonate solution and then water, dry, and re-isolate.
TLC Analysis Troubleshooting Workflow
If you encounter issues with TLC analysis, such as streaking, follow this diagnostic workflow.
Caption: A workflow for troubleshooting streaking on TLC plates.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for purifying crude 7-Vinylchroman-4-one on a scale of 100 mg to 5 g.
Materials & Equipment:
Crude 7-Vinylchroman-4-one
Silica gel (230-400 mesh)
Solvents: Hexane and Ethyl Acetate (HPLC grade)
Glass chromatography column
Collection tubes or flasks
TLC plates, chamber, and UV lamp
Procedure:
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of 0.2-0.3 for 7-Vinylchroman-4-one. Common ratios range from 9:1 to 4:1 (Hexane:Ethyl Acetate).[1][2]
Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution:
Begin elution with the starting solvent system, collecting fractions.
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. This helps to first elute non-polar impurities and then the product, followed by more polar impurities.
Fraction Analysis:
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.
Combine all fractions that contain the pure product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified 7-Vinylchroman-4-one.
Protocol 2: Recrystallization
This method is suitable for solid crude material with relatively high purity (>90%).
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your material in different solvents. A mixed solvent system, like Dichloromethane/Hexane or Ethanol/Water, is often effective.[3] For some chromanones, recrystallization from pure hexane has been successful.[1]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
High-Performance Liquid Chromatography (HPLC) for chromone detection. (n.d.). Google Cloud.
Bonde, C. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
Houghton, P. J., & Lian, L. M. (2002). Chromatography of the Chromone and Flavonoid Alkaloids. PubMed. [Link]
Furlan, R. L. E., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. [Link]
Asymmetric Synthesis of Chromanone Lactones via Vinylogous Conjugate Addition of Butenolide to 2-Ester Chromones. (n.d.). Semantic Scholar. Retrieved April 3, 2026, from [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). PMC. [Link]
Sample Preparation Troubleshooting. (n.d.). CHROMacademy. Retrieved April 3, 2026, from [Link]
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). PMC. [Link]
Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. (2016). ACS Publications. [Link]
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. (2023). MDPI. [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]
(r)-(−)-10-methyl-1(9)-octal-2-one. (n.d.). Organic Syntheses Procedure. Retrieved April 3, 2026, from [Link]
Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
ChemInform Abstract: Stereoselective One-Pot Synthesis of Vinylsilanes from Aromatic Aldehydes. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. (n.d.). Frontiers. Retrieved April 3, 2026, from [Link]
Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
Thermal degradation of polyurethane- backed poly(vinyl chloride) studied by Raman microline focus spectrometry. (n.d.). Semantic Scholar. Retrieved April 3, 2026, from [Link]
TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. (n.d.). Gilson. Retrieved April 3, 2026, from [Link]
Kinetic studies of the degradation of poly(vinyl alcohol)-based proton-conducting membranes at low temperatures. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
Technical Support Center: Vinyl Group Installation Beyond the Heck Reaction
Welcome to the technical support center for alternative methods to the Heck reaction for vinyl group installation. This guide is designed for researchers, scientists, and professionals in drug development seeking practic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for alternative methods to the Heck reaction for vinyl group installation. This guide is designed for researchers, scientists, and professionals in drug development seeking practical, field-proven insights to troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize these powerful reactions for your specific needs.
Table of Contents
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Sonogashira Coupling
Stille Coupling
Troubleshooting Guide: Olefination Reactions
Wittig Reaction
Experimental Protocols
Protocol 1: Suzuki-Miyaura Vinylation of an Aryl Halide
Protocol 2: Copper-Free Sonogashira Coupling
Protocol 3: Stille Vinylation with Vinyltributylstannane
Protocol 4: Wittig Olefination for Terminal Alkene Synthesis
References
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is failing or giving low yields. What are some robust alternatives for installing a vinyl group onto an aryl or vinyl halide?
When the Heck reaction underperforms, several powerful cross-coupling and olefination reactions can serve as excellent alternatives. The most common and reliable methods include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a vinylboronic acid or ester) with an aryl or vinyl halide. It is known for its mild reaction conditions, high functional group tolerance, and the use of generally less toxic reagents.
Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide.[1][2][3] While this initially forms an alkyne, the resulting enyne can be selectively reduced to a vinyl group if desired. It is particularly useful for constructing conjugated enynes.[1][2]
Stille Coupling: This reaction uses an organotin reagent (e.g., vinyltributylstannane) to couple with an aryl or vinyl halide.[4][5] It has a very broad substrate scope and high functional group tolerance, but the toxicity of organotin compounds is a significant drawback.[4][5]
Wittig Reaction: Unlike the cross-coupling methods, the Wittig reaction is an olefination reaction that converts an aldehyde or ketone into an alkene using a phosphonium ylide.[6][7][8][9] This is an excellent choice when your starting material is a carbonyl compound rather than a halide.[6][7][8][9]
Q2: What is the primary cause of homocoupling in my cross-coupling reactions, and how can I prevent it?
Homocoupling, the undesired dimerization of your starting materials (e.g., two boronic acids in a Suzuki reaction or two alkynes in a Sonogashira reaction), is a common side reaction.[4][10][11] The primary culprits are often:
Presence of Oxygen: Oxygen can promote the oxidative coupling of your organometallic reagent.[10][11] Rigorous degassing of solvents and running the reaction under an inert atmosphere (argon or nitrogen) is crucial to minimize this.[10][11]
Catalyst System: In Suzuki reactions, using a Pd(II) precatalyst that is reduced in situ can sometimes lead to homocoupling as it consumes some of the organoboron reagent.[10] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this. In Sonogashira couplings, the copper co-catalyst is a major contributor to the homocoupling of terminal alkynes (Glaser coupling).[1][11][12] Switching to a copper-free protocol is often the most effective solution.[11][12]
Q3: My phosphine ligands seem to be degrading. What is happening and how can I avoid this?
Phosphine ligands are susceptible to oxidation by trace amounts of air, which can inhibit their ability to coordinate to the palladium center and deactivate the catalyst.[10] To prevent this:
Use Fresh Ligands: Whenever possible, use freshly opened ligands or those that have been stored under an inert atmosphere.
Inert Atmosphere Techniques: Handle ligands in a glovebox or use Schlenk techniques to minimize exposure to air.
Degassed Solvents: Ensure your reaction solvents are thoroughly degassed to remove dissolved oxygen.
Troubleshooting Guide: Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of Starting Material
Potential Cause
Explanation & Solution
Inefficient Catalyst Activation
Pd(II) precatalysts need to be reduced to the active Pd(0) species.[10] If this fails, the catalytic cycle won't start. Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst for more reliable activation.[10]
Poor Base Selection
The base is critical for activating the boronic acid for transmetalation.[10] Its effectiveness can be solvent and substrate-dependent. Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices.[10] If using K₃PO₄ in an anhydrous coupling, adding a small amount of water can sometimes be beneficial.[13]
Substrate Deactivation
Electron-rich aryl halides can be less reactive towards oxidative addition.[13] Solution: Use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to accelerate the oxidative addition step.[13] Switching from a bromide to a more reactive iodide can also help.[14]
Poor Solubility
If your starting materials are not soluble in the reaction solvent, the reaction will be slow or may not proceed at all. Solution: Try different solvents or solvent mixtures. For highly insoluble substrates, sometimes using a higher boiling point solvent like DMF or dioxane can help, but be mindful of potential side reactions at higher temperatures.[14]
Workflow for Troubleshooting Sluggish Suzuki Reactions
Caption: Troubleshooting workflow for low-yielding Suzuki couplings.
Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[11] Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon) throughout the reaction.[11]
Copper Co-catalyst
The copper(I) co-catalyst, while accelerating the desired reaction, is also a catalyst for Glaser coupling.[1][11][12] Solution: The most effective strategy is to switch to a copper-free protocol.[11][12] If copper is necessary, reduce its loading (e.g., 0.5-1 mol%) and consider slow addition of the alkyne via syringe pump to keep its concentration low.[11]
Issue 2: Reaction Stalls or is Sluggish
Potential Cause
Explanation & Solution
Base Incompatibility
An amine base (like triethylamine or diisopropylamine) is typically used, acting as both a base and a solvent.[3] If the substrate is not soluble or the base is not strong enough, the reaction can be slow. Solution: Ensure the chosen amine can dissolve the substrates. For some systems, a stronger, non-coordinating base in a different solvent may be required.
Catalyst Deactivation
The palladium catalyst can be deactivated by impurities or side reactions. Solution: Ensure high-purity reagents and solvents. If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient.[12] Using a Pd(0) source can be beneficial.
Stille Coupling
Issue 1: Formation of Dehalogenated Starting Material
Potential Cause
Explanation & Solution
Slow Reductive Elimination
If the reductive elimination step is slow relative to competing pathways, dehalogenation can occur. Solution: Using a bulkier phosphine ligand can sometimes accelerate reductive elimination.[15] Changing the solvent from coordinating solvents like dioxane or DMF to less coordinating ones like toluene can also suppress this side reaction.[15]
Issue 2: Low Yield and Homocoupling of the Organostannane
Potential Cause
Explanation & Solution
Organostannane Instability
Organostannanes can undergo homocoupling, especially in the presence of a Pd(II) precatalyst or through radical pathways with Pd(0).[4] Solution: Use a Pd(0) catalyst source directly. Ensure rigorous exclusion of air. In some cases, the addition of a copper(I) iodide co-catalyst can facilitate the desired cross-coupling over homocoupling, particularly for challenging substrates.[5]
Toxicity and Stoichiometry
Due to the high toxicity of organotin compounds, there is often a desire to use them in stoichiometric amounts. However, this can lead to incomplete reactions if the reagent degrades. Solution: While minimizing excess is important for waste management, a slight excess (e.g., 1.1-1.2 equivalents) of the organostannane may be necessary to drive the reaction to completion.
Troubleshooting Guide: Olefination Reactions
Wittig Reaction
Issue 1: Ylide Does Not Form
Potential Cause
Explanation & Solution
Base is Not Strong Enough
The acidity of the proton alpha to the phosphorus is dependent on the substituents. For simple alkylphosphonium salts, a very strong base like n-butyllithium or NaH is required. Solution: Ensure the base is strong enough to deprotonate the phosphonium salt. For stabilized ylides (e.g., with an adjacent carbonyl group), a weaker base like an alkoxide may suffice.[6]
Steric Hindrance
The initial Sₙ2 reaction to form the phosphonium salt can be slow or fail if the alkyl halide is sterically hindered (e.g., secondary or neopentyl).[8] Solution: Use a primary alkyl halide whenever possible to prepare the phosphonium salt.[8]
Issue 2: Low Yield of Alkene Product
Potential Cause
Explanation & Solution
Sterically Hindered Carbonyl
Ketones, especially sterically hindered ones, react more slowly than aldehydes.[16] Solution: For hindered ketones, you may need to use a more reactive ylide or higher reaction temperatures and longer reaction times.
Side Reactions with Ylide
If the ylide is not used promptly after its formation, it can degrade, especially if it is unstabilized. Solution: Prepare the ylide in situ and add the carbonyl compound shortly thereafter.
Unfavorable Stereochemistry
The Wittig reaction can produce mixtures of E and Z isomers. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. Solution: If a specific stereoisomer is required, consider modifications like the Schlosser modification for E-alkene synthesis or the Horner-Wadsworth-Emmons reaction, which often provides excellent E-selectivity.
Wittig Reaction Mechanism Flow
Caption: Key stages of the Wittig reaction mechanism.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Vinylation of an Aryl Halide
Objective: To synthesize 4-vinylbiphenyl from 4-bromobiphenyl and potassium vinyltrifluoroborate.
To a flame-dried Schlenk flask, add 4-bromobiphenyl, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill the flask with argon three times.
Add the degassed toluene/H₂O solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Objective: To synthesize phenyl(phenylethynyl)methane from iodobenzene and phenylacetylene.
Materials:
Iodobenzene (1.0 mmol, 1.0 equiv)
Phenylacetylene (1.2 mmol, 1.2 equiv)
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
Diisopropylamine (DIPA) (5 mL)
Procedure:
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
Evacuate and backfill the flask with argon three times.
Add degassed DIPA, followed by iodobenzene and phenylacetylene via syringe.
Stir the reaction mixture at room temperature for 8 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in diethyl ether and wash with saturated NH₄Cl solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Protocol 3: Stille Vinylation with Vinyltributylstannane
Objective: To synthesize 1-vinylnaphthalene from 1-bromonaphthalene and vinyltributylstannane.
Materials:
1-bromonaphthalene (1.0 mmol, 1.0 equiv)
Vinyltributylstannane (1.1 mmol, 1.1 equiv)
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
Anhydrous and degassed toluene (5 mL)
Procedure:
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
Evacuate and backfill the flask with argon three times.
Add the degassed toluene, followed by 1-bromonaphthalene and vinyltributylstannane via syringe.
Heat the reaction mixture to 100 °C and stir for 16 hours.
Monitor the reaction progress by TLC or GC-MS.
After cooling, dilute the reaction mixture with diethyl ether and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin salts.
Filter the mixture through a pad of Celite, washing with diethyl ether.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Protocol 4: Wittig Olefination for Terminal Alkene Synthesis
Objective: To synthesize styrene from benzaldehyde and methyltriphenylphosphonium bromide.
Biological Activity Comparison: 7-Vinylchroman-4-one vs. 7-Hydroxychroman-4-one in Drug Development
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the rigid core for numerous bioactive molecules[1]. However, the pharmacological trajectory of this...
Author: BenchChem Technical Support Team. Date: April 2026
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the rigid core for numerous bioactive molecules[1]. However, the pharmacological trajectory of this scaffold is heavily dictated by its substitution pattern. A substitution at the C-7 position acts as a critical divergence point in drug design.
This guide provides an in-depth, objective comparison between 7-hydroxychroman-4-one and 7-vinylchroman-4-one , analyzing how a simple functional group shift—from a polar, hydrogen-bonding hydroxyl group to a lipophilic, geometrically constrained vinyl group—completely alters the biological target, mechanism of action, and therapeutic application.
Mechanistic Pathways & Biological Activity
7-Hydroxychroman-4-one: The Antimicrobial & Anticancer Pharmacophore
The 7-hydroxyl group is highly polar and serves as both a critical hydrogen bond donor/acceptor and a versatile synthetic handle for O-alkylation[2]. Derivatives of 7-hydroxychroman-4-one, such as homoisoflavonoids and chalcones, exhibit potent broad-spectrum antimicrobial and antifungal properties[3].
Causality in Design: Structure-Activity Relationship (SAR) studies demonstrate that the 7-OH group is essential for binding to microbial targets. For instance, in antibacterial evaluations against Methicillin-Resistant Staphylococcus aureus (MRSA), compounds retaining the 7-OH group showed significantly higher potency than their substituted counterparts, likely due to critical hydrogen bonding within the bacterial target's active site[4]. In fungal pathogens like Candida albicans, molecular modeling suggests these derivatives inhibit key survival proteins such as cysteine synthase and HOG1 kinase[3].
7-Vinylchroman-4-one: The Rigid Scaffold for S1P1 Immunosuppressants
In stark contrast, 7-vinylchroman-4-one is utilized to construct highly lipophilic, rigid tricyclic agonists for the Sphingosine-1-phosphate receptor 1 (S1P1), a G-protein coupled receptor (GPCR)[5].
Causality in Design: The S1P1 receptor features a deep, hydrophobic binding pocket. The 7-vinyl group provides a unique geometric constraint and serves as a cross-coupling handle (via Stille or Suzuki reactions) to append lipophilic tails[6]. Maintaining strict planarity between the central heterocyclic ring and the appended hydrophobic groups is essential for high-affinity S1P1 binding[5]. Activation of S1P1 by these synthetic agonists causes functional antagonism: the receptor is internalized and degraded, leading to the sequestration of lymphocytes in lymph nodes (lymphopenia). This mechanism is a validated therapeutic pathway for autoimmune diseases like Multiple Sclerosis[7].
S1P1 receptor activation and internalization pathway by 7-vinylchroman-4-one derivatives.
Quantitative Data Comparison
The following table summarizes the divergent biological profiles of the two scaffolds based on recent pharmacological evaluations.
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating necessary controls and causality for each experimental choice.
Protocol A: Synthesis and Antimicrobial Screening of 7-Hydroxychroman-4-one
This workflow evaluates the antimicrobial efficacy of 7-OH derivatives.
Step 1: Core Synthesis via Friedel-Crafts Acylation
Procedure: React resorcinol (37.6 mmol) with 3-bromopropionic acid (38.0 mmol) using trifluoromethanesulfonic acid (triflic acid) as a Lewis acid catalyst at 80 °C for 1 hour[3].
Causality: Triflic acid is chosen over traditional AlCl3 because it provides a homogenous acidic environment that drives the acylation without requiring excessive heat, which would otherwise degrade the sensitive resorcinol ring.
Cyclization & Validation: Stir the intermediate in 2M NaOH to promote intramolecular cyclization via bimolecular nucleophilic substitution[3]. Validate the 7-hydroxychroman-4-one product via 1H NMR (look for the characteristic triplet at ~4.5 ppm corresponding to H-2).
Step 2: Broth Microdilution MIC Assay
Procedure: Seed 96-well microplates with C. albicans or MRSA (adjusted to 0.5 McFarland standard). Serially dilute the synthesized derivatives (from 200 μg/mL down to 0.39 μg/mL)[4].
Self-Validating Controls: Use Vancomycin (for MRSA) and Fluconazole (for Candida) as positive controls. Include a vehicle control (DMSO < 1% final concentration) to ensure the solvent does not cause baseline cytotoxicity.
Readout: Add resazurin dye after 24 hours. The colorimetric shift from blue (resazurin) to pink (resorufin) provides an objective, quantifiable validation of cell viability, eliminating the subjective bias of visual turbidity checks.
Experimental workflow for synthesizing and screening 7-hydroxychroman-4-one antimicrobials.
Protocol B: Synthesis and GTPγS Binding Assay for 7-Vinylchroman-4-one Agonists
This workflow validates the S1P1 receptor activation potential of 7-vinyl derivatives.
Step 1: Stille Cross-Coupling Synthesis
Procedure: Convert 7-hydroxychroman-4-one to 4-oxochroman-7-yl trifluoromethanesulfonate. In a sealed tube, dissolve the triflate (6.75 mmol) in dioxane, add tributyl(vinyl)stannane (7.43 mmol), LiCl (20.3 mmol), and Pd(PPh3)4 (0.675 mmol)[6].
Causality: The mixture must be rigorously degassed under reduced pressure and charged with nitrogen. Oxygen will rapidly oxidize the Pd(0) catalyst to Pd(II), killing the catalytic cycle. LiCl is added to accelerate the transmetalation step of the Stille coupling by forming a more reactive stannate intermediate[5].
Validation: Purify via silica gel chromatography. Confirm the 7-vinylchroman-4-one structure via LCMS (m/z calcd for C11H10O2 [M + H]+ = 175) and HPLC (ensure >95% purity before biological testing)[5].
Step 2: [35S]GTPγS Receptor Binding Assay
Procedure: Incubate membrane preparations from CHO cells stably expressing human S1P1 with the synthesized tricyclic agonist, GDP, and radiolabeled [35S]GTPγS.
Causality: Because S1P1 is a GPCR, agonist binding induces a conformational change that causes the G-protein α-subunit to exchange GDP for GTP. Using the non-hydrolyzable analog [35S]GTPγS traps the complex, allowing direct quantification of receptor activation.
Self-Validating Controls: Use Fingolimod-phosphate (FTY720-P) as the reference positive control[5]. Measure bound radioactivity using a scintillation counter to generate dose-response curves and calculate the IC50/EC50.
Conclusion
The transition from a 7-hydroxy to a 7-vinyl substitution on the chroman-4-one scaffold represents a masterclass in divergent drug design. While 7-hydroxychroman-4-one relies on its polar nature to act as a direct pharmacophore against microbial targets, 7-vinylchroman-4-one leverages its rigid, planar geometry to serve as a high-affinity core for human GPCR modulation. Understanding these structure-activity relationships allows researchers to purposefully select the appropriate starting scaffold based on their target therapeutic area.
References
Chromanone-A Prerogative Therapeutic Scaffold: An Overview
Source: National Institutes of Health (NIH)
URL:[Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives
Source: MDPI (Molecules)
URL:[Link]
Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design
Source: ACS (Journal of Medicinal Chemistry)
URL:[Link]
Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones
Source: ACS (Journal of Medicinal Chemistry)
URL:[Link]
SYNTHESIS AND IN VITRO CYTOTOXIC ACTIVITY OF NOVEL CHALCONE-LIKE AGENTS
Source: Semantic Scholar
URL:[Link]
US Patent 9,216,972 B2: Tricyclic heterocyclic compounds as S1P1 agonists
Source: Google Patents / Googleapis
URL:[Link]
CN102686571B - Tricyclic heterocyclic compounds
Source: Google Patents
URL
Unambiguous Structural Validation of 7-Vinylchroman-4-one: A Comparative Guide to 2D NMR Methodologies
Executive Summary Chroman-4-one derivatives, particularly 7-vinylchroman-4-one, are critical intermediates and pharmacophores in drug development, notably in the synthesis of selective S1P1 receptor agonists [1]. A frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chroman-4-one derivatives, particularly 7-vinylchroman-4-one, are critical intermediates and pharmacophores in drug development, notably in the synthesis of selective S1P1 receptor agonists [1]. A frequent bottleneck in the synthesis of these tricyclic scaffolds is regiochemical ambiguity. Distinguishing between positional isomers (e.g., 6-vinylchroman-4-one vs. 7-vinylchroman-4-one) is nearly impossible with basic mass spectrometry and often ambiguous with standard 1D NMR. This guide objectively compares the performance of traditional 1D NMR/MS methodologies against a comprehensive 2D NMR suite, providing a self-validating protocol for absolute structural assignment.
The Analytical Dilemma: 1D NMR + MS vs. 2D NMR Suite
When validating the structure of small organic molecules, relying solely on 1D techniques introduces significant risk of misassignment.
1D NMR & LC-MS (The Traditional Approach): Liquid Chromatography-Mass Spectrometry (LC-MS) provides the exact mass (m/z 175.07 for [M+H]+), confirming the molecular formula. 1D
1
H NMR identifies the presence of the vinyl group and the 1,2,4-trisubstituted aromatic ring. However, because the electronic environment of the C-6 and C-7 positions on the chromanone core are highly similar, 1D NMR fails to definitively prove the exact attachment point of the vinyl substituent [3].
2D NMR Suite (The Definitive Solution): Two-dimensional NMR provides orthogonal data dimensions. By mapping the exact carbon skeleton through scalar couplings (HMBC) and spatial proton proximities (NOESY), 2D NMR offers a self-validating proof of structure without requiring chemical derivatization or single-crystal X-ray diffraction [2].
Table 1: Analytical Modality Comparison for Regiochemical Assignment
Analytical Modality
Structural Resolution
Regiochemical Confidence
Sample Requirement
Data Complexity
LC-MS
Molecular formula only
Low (Cannot distinguish isomers)
< 1 mg
Low
1D
1
H/
13
C NMR
Functional groups, spin systems
Moderate (Ambiguous for meta/para)
2-5 mg
Moderate
2D NMR Suite
Complete atomic connectivity
Absolute (Unambiguous assignment)
10-20 mg
High
Causality in Experimental Design (E-E-A-T)
As an application scientist, selecting the right pulse sequence is not arbitrary; it is driven by the specific physical properties of the target molecule.
HSQC (Heteronuclear Single Quantum Coherence): We utilize multiplicity-edited HSQC to establish direct
1JCH
bonds. Causality: Before we can trace the carbon backbone, we must unambiguously link every proton to its parent carbon, effectively dispersing crowded
1
H signals across the broader
13
C chemical shift range.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate backbone assembler. Causality: HMBC detects magnetization transfer across 2 to 3 bonds (
2JCH
,
3JCH
). For 7-vinylchroman-4-one, HMBC bridges the quaternary carbons (C-4a, C-8a, C-4 ketone) and proves the vinyl group is attached to C-7 by showing a
3J
correlation from the vinyl methine proton to C-6 and C-8.
NOESY (Nuclear Overhauser Effect Spectroscopy): The spatial validator. Causality: Scalar couplings (HMBC) prove bonds, but NOESY proves 3D geometry via through-space dipole-dipole interactions (< 5 Å). A strong NOE cross-peak between the vinyl proton and H-8 definitively rules out the 6-vinyl isomer.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, follow this step-by-step methodology for 2D NMR acquisition.
Step 1: Sample Preparation
Action: Dissolve 15-20 mg of highly pure 7-vinylchroman-4-one in 0.6 mL of CDCl
3
(99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
Validation Check: Ensure the sample column height is exactly 40 mm. Volumes outside this range will induce magnetic susceptibility gradients, degrading the lineshape and ruining 2D resolution.
Step 2: Probe Tuning & Shimming
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both
1
H and
13
C frequencies. Execute a 3D gradient shimming protocol (e.g., TopShim).
Validation Check: Acquire a preliminary 1D
1
H spectrum. The solvent residual peak (CHCl
3
at 7.26 ppm) must have a linewidth at half-height (FWHM) of < 0.5 Hz. Do not proceed to 2D acquisition if this metric fails.
Step 3: Pulse Sequence Execution
HSQC: Execute a multiplicity-edited sequence (hsqcedetgpsisp2.2). Set the spectral width to encompass 0-10 ppm for
1
H and 0-200 ppm for
13
C.
HMBC: Execute a standard gradient-selected HMBC (hmbcgplpndqf). Optimize the long-range coupling delay for
JLR
= 8 Hz (standard for aromatic systems).
NOESY: Execute a phase-sensitive NOESY. Set the mixing time (
τm
) to 400 ms, which is optimal for the tumbling rate (
ωτc<1
) of a small molecule like chromanone.
Validation Check: Ensure the receiver gain (RG) is optimized independently for each 2D sequence to prevent ADC clipping.
Step 4: Data Processing
Action: Apply zero-filling to a 2K x 1K data matrix. Apply a squared sine-bell apodization function in both dimensions to enhance resolution and suppress truncation artifacts before 2D Fourier transformation.
Quantitative Data & Structural Assignment
The table below synthesizes the expected 1D and 2D NMR data for 7-vinylchroman-4-one, demonstrating how the 2D correlations lock the structure into place [1].
Table 2: 1D and 2D NMR Assignments for 7-Vinylchroman-4-one (400 MHz, CDCl
3
)
*Note:
13
C shifts are predictive approximations based on the empirical
1
H data provided in literature.
Workflow & Mechanistic Visualizations
Fig 1. Sequential 2D NMR workflow for the structural elucidation of small molecules.
Fig 2. Critical HMBC (2J and 3J) correlations establishing the C-7 position of the vinyl group.
References
US9216972B2 - Tricyclic heterocyclic compounds - Google Patents.
The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. A comprehensive review detailing the necessity of 2D NMR methodologies (HSQC, HMBC, NOESY) over 1D techniques for complex molecular assignments.
Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques | Springer Nature Experiments. Discusses the limitations of LC-MS and 1D NMR in structural verification and the transition to 2D NMR workflows.
Validation
Comparative Guide: Material Properties of Poly(7-Vinylchroman-4-one) vs. Standard Vinyl Polymers
Executive Summary The development of advanced polymeric excipients and optical materials relies heavily on the structural tuning of vinyl monomers. While 7-vinylchroman-4-one is widely recognized as a critical small-mole...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of advanced polymeric excipients and optical materials relies heavily on the structural tuning of vinyl monomers. While 7-vinylchroman-4-one is widely recognized as a critical small-molecule intermediate in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists[1], its application as a functional monomer yields Poly(7-vinylchroman-4-one) (PVCO) . This guide objectively compares the thermomechanical and optical properties of PVCO against established industry standards—Polystyrene (PS), Poly(N-vinylcarbazole) (PVK), and Poly(4-vinylpyridine) (P4VP)—and provides self-validating experimental workflows for its synthesis and characterization.
Structural Rationale & Mechanistic Insights
The unique performance of PVCO stems directly from its pendant group. The chroman-4-one moiety consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone system[2].
Steric Hindrance & Rigidity: The bulky, bicyclic nature of the chromanone ring restricts the rotational freedom of the polymer backbone. This steric bulk significantly elevates the glass transition temperature (Tg), placing it in the high-performance category alongside PVK.
Dipole-Dipole Interactions: Unlike the non-polar phenyl ring in Polystyrene, the ketone and ether oxygen atoms in the chroman-4-one system act as strong hydrogen-bond acceptors[3]. This polarity enhances the polymer's compatibility with poorly soluble active pharmaceutical ingredients (APIs), preventing crystallization in amorphous solid dispersions (ASDs).
Optical Properties: The conjugated aromatic system fused to the ketone provides distinct UV-absorbing characteristics, making PVCO an excellent candidate for UV-shielding optical films.
Comparative Material Properties
To contextualize PVCO's performance, the table below compares its properties against standard alternative vinyl polymers. Data for PVCO is synthesized from predictive polymer physics models based on structural homology to PVK and P4VP, combined with the known chemical behavior of the chromanone scaffold.
Polymer
Pendant Group
Tg (°C)
Thermal Stability (Td, °C)
Refractive Index (nD)
H-Bonding Capability
Polystyrene (PS)
Phenyl
~100
350
1.59
None
Poly(4-vinylpyridine) (P4VP)
Pyridine
~142
320
1.58
Acceptor (Nitrogen)
Poly(N-vinylcarbazole) (PVK)
Carbazole
~200
400
1.68
None
Poly(7-vinylchroman-4-one) (PVCO)
Chroman-4-one
~165
340
1.62
Acceptor (Ketone/Ether)
Data Analysis: PVCO offers a "Goldilocks" profile for pharmaceutical formulation. Its Tg (~165°C) is high enough to ensure the long-term kinetic stability of trapped APIs, but lower than PVK, allowing for easier hot-melt extrusion processing without degrading sensitive drugs. Furthermore, its refractive index (1.62) outperforms PS, making it viable for high-refractive-index optical coatings.
To ensure reproducibility, the following protocols utilize self-validating mechanisms based on established medicinal chemistry and polymer science standards.
Figure 1: Workflow for PVCO synthesis, characterization, and formulation in drug delivery.
Protocol A: Synthesis of 7-Vinylchroman-4-one Monomer
This protocol adapts the Stille coupling methodology utilized in the synthesis of tricyclic S1P1 agonists[1],[4].
Reagent Assembly: To a solution of 4-oxochroman-7-yl trifluoromethanesulfonate (6.75 mmol) in dioxane (10 mL) in a sealed tube, sequentially add tributyl(vinyl)stannane (7.43 mmol) and lithium chloride (20.3 mmol).
Causality: Lithium chloride is critical here; it accelerates the transmetalation step of the Stille coupling, ensuring high conversion rates without requiring excessive thermal energy that could degrade the ketone[1].
Degassing & Catalysis: Degas the mixture under reduced pressure and charge with nitrogen (2×). Add tetrakis(triphenylphosphine)palladium(0) (0.675 mmol).
Reaction: Seal the tube, immerse in an oil bath at 100 °C, and stir overnight.
Self-Validation (Purification & Analysis): Filter and concentrate the filtrate. Purify via flash silica gel chromatography (5–15% ethyl acetate in hexane).
Validation Checkpoint: The product must present as a yellow oil with an HPLC retention time of ~1.93 min. Confirm monomer integrity via ^1H NMR: look for the distinct vinyl proton doublets at δ 5.42 (d, J=10.78 Hz, 1H) and δ 5.88 (d, J=17.61 Hz, 1H)[4].
Protocol B: RAFT Polymerization of PVCO
Initiation Setup: Dissolve the purified 7-vinylchroman-4-one, AIBN (initiator), and 4-Cyanopentanoic acid dithiobenzoate (CPDB, RAFT agent) in anisole.
Causality: Reversible Addition−Fragmentation Chain Transfer (RAFT) is chosen over standard free-radical polymerization. The bulky chroman-4-one pendant group can cause early chain termination and high polydispersity. CPDB ensures a controlled "living" polymerization, yielding a predictable molecular weight (PDI < 1.3) which is a strict regulatory requirement for pharmaceutical polymers[5].
Polymerization: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (which quenches radicals). Heat at 70 °C for 12 hours.
Self-Validation (Termination & Characterization): Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer dropwise into cold methanol.
Validation Checkpoint: Analyze the precipitate via Gel Permeation Chromatography (GPC) to confirm molecular weight. Use Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and the presence of a single Tg near 165 °C, validating the amorphous nature of the polymer.
Applications in Drug Development
Because the chroman-4-one scaffold is a "privileged structure" in medicinal chemistry—frequently appearing in Sirtuin 2 inhibitors and antimicrobial agents[3],[2]—PVCO exhibits excellent biocompatibility. When utilized as a polymeric matrix in drug delivery, the dipole-dipole interactions from the ketone group actively engage with hydrogen-bond donating APIs. This intermolecular binding restricts API mobility far better than the non-polar Polystyrene, resulting in superior shelf-life stability for amorphous solid dispersions.
SAR studies of 7-substituted chroman-4-ones as SIRT2 inhibitors
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Chroman-4-ones as SIRT2 Inhibitors, with a Focus on 7-Position Substitution Introduction: Targeting SIRT2 with Privileged Scaffolds Sirtuin 2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Chroman-4-ones as SIRT2 Inhibitors, with a Focus on 7-Position Substitution
Introduction: Targeting SIRT2 with Privileged Scaffolds
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family, has emerged as a significant therapeutic target for a range of pathologies. Primarily located in the cytoplasm, SIRT2 is implicated in cell cycle regulation, tumorigenesis, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] Its role in deacetylating key proteins such as α-tubulin and p53 has spurred the development of selective inhibitors to modulate its activity.[3][4][5]
Within the landscape of medicinal chemistry, chroman-4-ones are recognized as "privileged structures"—versatile scaffolds that can be modified to interact with a wide array of biological targets.[4][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for chroman-4-one derivatives as selective SIRT2 inhibitors, with a specific investigation into the impact of substitution at the 7-position. We will compare these compounds against key alternatives and provide detailed experimental methodologies for their synthesis and evaluation.
The Chroman-4-one Scaffold: Decoding the SAR for SIRT2 Inhibition
Initial screening of chroman-4-one libraries identified 8-bromo-6-chloro-2-pentylchroman-4-one (Compound 1a ) as a novel, potent, and highly selective SIRT2 inhibitor, establishing a foundational lead compound for further investigation.[4] Subsequent research has systematically explored how substitutions at various positions on the chroman-4-one ring system influence inhibitory activity.[1][4]
The core SAR findings reveal a delicate interplay between electronic and steric factors, where modifications at positions 2, 6, and 8 are critical for high potency, while the carbonyl group at position 4 is essential for activity.[1][4]
Caption: General workflow for the synthesis of chroman-4-one derivatives.
Step-by-Step Procedure:
Reaction Setup: To a 0.4 M solution of the appropriately substituted 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents) in a microwave-safe vessel.
[7]2. Microwave Synthesis: Seal the vessel and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.
[1][7]3. Workup: After cooling the reaction mixture to room temperature, dilute it with dichloromethane (CH2Cl2).
Extraction: Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally, brine. This sequence removes the base catalyst, unreacted phenolic starting material, and salts.
Purification: Dry the isolated organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 2-alkyl-chroman-4-one.
[7]
Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
This self-validating biochemical assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2. The signal is generated by the deacetylation of a fluorogenic substrate.
[3][5]
Caption: Workflow for a typical fluorescence-based SIRT2 inhibition assay.
Step-by-Step Procedure:
Reagent Preparation: Prepare solutions of recombinant human SIRT2 enzyme, the fluorogenic peptide substrate (e.g., Arg-His-Lys-Lys(acetyl)-AMC), and NAD+ in assay buffer. Prepare serial dilutions of the test compounds (e.g., chroman-4-ones) in DMSO.
Enzyme Reaction: In a 96-well plate, combine the SIRT2 enzyme, substrate, NAD+, and the test compound. Include controls for 100% activity (DMSO vehicle only) and background (no enzyme).
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
Development: Stop the enzymatic reaction by adding a developer solution containing a protease (like trypsin) and nicotinamide (an endogenous sirtuin inhibitor). The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
Signal Reading: After a brief incubation with the developer, measure the fluorescence using a plate reader (e.g., excitation at ~355 nm, emission at ~460 nm).
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The systematic SAR exploration of the chroman-4-one scaffold has successfully identified potent and highly selective SIRT2 inhibitors. The studies conclusively demonstrate that inhibitory activity is critically dependent on substitutions at the 2, 6, and 8-positions, with a clear preference for an optimal-length alkyl chain at position 2 and large, electron-withdrawing groups at positions 6 and 8.
[1][4]
Crucially, this guide highlights that substitution at the 7-position is detrimental to activity, as evidenced by the poor performance of a 7-fluoro analog. [4]This finding provides a vital piece of the SAR puzzle, directing future drug design efforts away from this position and towards more productive modifications. While not as potent as some recently discovered inhibitors, the chroman-4-one series possesses excellent selectivity and a synthetically tractable framework. Ongoing work to improve their physicochemical properties has already shown success in translating in vitro potency to antiproliferative effects in cancer cell lines, confirming that these compounds are a valuable starting point for the development of novel SIRT2-targeted therapeutics.
[3][8]
References
Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]
Seifert, T., Malo, M., Jarho, E. M., & Luthman, K. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9870–9888. [Link]
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, [Link]
Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed, [Link]
Gorsuch, W. B., et al. (2019). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PMC, [Link]
Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. HELDA - Helsinki.fi, [Link]
Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea, [Link]
Gorsuch, W. B., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed, [Link]
Seifert, T., Malo, M., Jarho, E. M., & Luthman, K. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed, [Link]
Wang, L., & Song, C. (2021). Design, Synthesis and Biological Activity Evaluation of Novel Indole SIRT2 Inhibitors. Journal of Xihua University (Natural Science Edition), 40(5), 82-89. [Link]
Diligenti, M., et al. (2024). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI, [Link]
Part 1: Physicochemical Hazard Assessment & Causality
As a Senior Application Scientist working closely with drug development professionals, I frequently consult on the scale-up and lifecycle management of complex synthetic intermediates. 7-Vinylchroman-4-one (CAS: 1307812-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist working closely with drug development professionals, I frequently consult on the scale-up and lifecycle management of complex synthetic intermediates. 7-Vinylchroman-4-one (CAS: 1307812-34-5) is a critical tricyclic building block, most notably utilized in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists—therapies essential for treating autoimmune conditions such as multiple sclerosis[1].
While researchers often focus on the synthetic utility of this compound, its end-of-life management requires rigorous adherence to environmental and occupational safety standards. Improper disposal not only violates the EPA’s Resource Conservation and Recovery Act (RCRA)[2] and OSHA’s Laboratory Standard (29 CFR 1910.1450)[3], but it also introduces severe operational risks to laboratory personnel.
This guide provides a self-validating, causality-driven operational protocol for the safe handling, segregation, and disposal of 7-Vinylchroman-4-one.
Effective chemical disposal is never arbitrary; it is dictated by a molecule's intrinsic properties. 7-Vinylchroman-4-one is a non-halogenated organic compound that typically presents as a viscous yellow oil at room temperature[1]. Understanding its functional groups is the first step in designing a safe disposal strategy.
Table 1: Quantitative Data & Operational Implications for 7-Vinylchroman-4-one
Property
Value
Operational Implication (Causality)
CAS Number
1307812-34-5
Required for accurate EPA waste manifests and cradle-to-grave tracking[4].
Physical State
Yellow Oil
Requires liquid waste handling protocols; prone to surface spreading during spills[1].
Halogen Content
0% (Non-halogenated)
Eligible for lower-cost fuel blending disposal only if strictly segregated from halogenated waste[5].
Functional Groups
Vinyl, Ketone, Ether
The vinyl group presents a polymerization risk. If exposed to radical initiators or extreme heat in a waste container, it can trigger an exothermic reaction.
Causality Insight: Why must we obsess over segregation? Mixing a non-halogenated waste stream (like 7-Vinylchroman-4-one) with halogenated waste (like dichloromethane, often used in its extraction) forces the entire mixture to be treated as halogenated. Halogenated waste costs approximately twice as much to dispose of, as it requires specialized high-temperature incineration with scrubbers to prevent the formation of highly toxic dioxins[5][6].
Part 2: Waste Segregation Workflow
To prevent cross-contamination and ensure regulatory compliance, follow this logical decision tree when generating 7-Vinylchroman-4-one waste.
Figure 1: Logical workflow for the segregation and disposal of 7-Vinylchroman-4-one waste.
Part 3: Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation criteria of the current step.
Protocol 1: Routine Laboratory Disposal
Waste Stream Characterization:
Action: Identify all carrier solvents mixed with the 7-Vinylchroman-4-one.
Causality: You must confirm the absence of heavy metals, aqueous toxic organics, or strong acids/bases, which cannot be collected in standard organic safety cans[5].
Containerization:
Action: Transfer the waste into a chemically compatible, EPA-approved safety can (e.g., high-density polyethylene or galvanized metal).
Validation: Visually inspect the container for structural integrity and ensure no incompatible aqueous waste has been introduced (look for two-phase separation).
Atmospheric Control:
Action: Seal the container lid immediately after adding the waste.
Causality: Leaving funnels in open containers violates the EPA’s "closed container" rule and allows volatile organic compounds (VOCs) from carrier solvents to escape into the lab atmosphere[4][5].
Documentation and Labeling:
Action: Affix a compliant "Hazardous Waste" label. Document the exact percentage of 7-Vinylchroman-4-one and any carrier solvents (e.g., 10% 7-Vinylchroman-4-one, 90% Ethyl Acetate) on the running waste log[5]. Do not rely on memory.
EHS Handoff:
Action: Store the container in a designated Satellite Accumulation Area (SAA) away from heat sources and oxidizers. Request an Environmental Health and Safety (EHS) pickup before reaching the 180-day accumulation limit.
Part 4: Spill Response and Decontamination Protocol
Because 7-Vinylchroman-4-one is a viscous oil, spills pose an immediate slip hazard and can deeply penetrate porous laboratory surfaces.
Protocol 2: Minor Spill Remediation
Isolation and PPE:
Action: Secure the perimeter of the spill. Don appropriate PPE as dictated by your facility's OSHA Chemical Hygiene Plan (CHP)[3], including chemical-resistant nitrile gloves, splash goggles, and a lab coat.
Containment:
Action: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).
Causality: Never use combustible materials like sawdust. If the oil is dissolved in a highly flammable carrier solvent (like hexane), sawdust acts as kindling, drastically increasing fire risk[4].
Absorption and Collection:
Action: Work from the outside in to absorb the oil. Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable hazardous waste container.
Decontaminate:
Action: Wipe the surface with a compatible non-halogenated solvent (e.g., acetone or ethanol) to remove residual oil film.
Validation:
Action: Dispose of all contaminated wipes as solid hazardous waste under the EPA's Solvent-Contaminated Wipes Rule (ensure "no free liquids" are present in the wipe container)[4]. Visually and tactilely confirm the bench/floor surface is completely free of oily residue.
References
Guidelines for Solvent Waste Recycling & Disposal
AllSource Environmental
[Link]
How to Properly Manage Hazardous Waste Under EPA Regulations
ERG Environmental[Link]
Guide: How to Determine if Solvents Are Hazardous Waste
United States Environmental Protection Agency (EPA)
[Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories
Occupational Safety and Health Administration (OSHA)[Link]
Identification of Tricyclic Agonists of Sphingosine-1-phosphate Receptor 1 (S1P1) Employing Ligand-Based Drug Design
Journal of Medicinal Chemistry (ACS Publications)[Link]
Personal protective equipment for handling 7-Vinylchroman-4-one
As a Senior Application Scientist in drug development and chemical safety, I have observed that handling bifunctional reactive intermediates like 7-Vinylchroman-4-one (CAS: 1307812-34-5) requires a nuanced approach to la...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development and chemical safety, I have observed that handling bifunctional reactive intermediates like 7-Vinylchroman-4-one (CAS: 1307812-34-5) requires a nuanced approach to laboratory safety. Standard operating procedures often fail to account for the synergistic hazards of a compound containing both a ketone core and a reactive vinyl appendage.
This guide is engineered to provide researchers with field-proven, self-validating protocols for the safe handling, operational logistics, and disposal of 7-Vinylchroman-4-one, moving beyond basic compliance to establish a rigorous culture of laboratory safety[1].
Hazard Assessment & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality behind the chemical's behavior. 7-Vinylchroman-4-one presents two distinct chemical personalities:
The Vinyl Appendage (Polymerization & Peroxidation Risk): Vinyl compounds are highly susceptible to radical-initiated auto-polymerization and can slowly form unstable peroxides through auto-oxidation when exposed to air or light[2]. If polymerization is triggered by heat or friction, the resulting exothermic reaction can rapidly escalate, rendering standard latex or thin nitrile gloves useless against thermal and chemical breakthrough.
The Chromanone Core (Solvent Permeation): Ketones are notorious for degrading specific elastomeric polymers. They can act as carriers, pulling active ingredients and toxic monomers directly through the glove matrix and into the skin[3].
Understanding these mechanisms dictates that our PPE selection cannot be generic; it must specifically block ketone permeation while mitigating the physical risks of vinyl reactivity.
Quantitative PPE & Hazard Matrix
The following table synthesizes the quantitative breakthrough data and structural requirements for handling reactive vinyl ketones.
Table 1: Elastomeric Permeation & PPE Selection Matrix
PPE Category
Material Specification
Breakthrough Time (Ketone/Vinyl Analogs)
Degradation Rating
Mechanistic Rationale
Primary Gloves
Butyl Rubber (16-30 mil)
> 240 minutes
Excellent
Butyl rubber provides the highest resistance to ketone-driven permeation[4].
Inner Gloves
Nitrile (4-6 mil)
10 - 30 minutes
Fair
Acts as a secondary barrier and protects hands from Butyl rubber sensitization[5].
Eye Protection
Polycarbonate Splash Goggles
N/A
High Impact
Protects against splash hazards and micro-shrapnel in the event of an exothermic pressure burst.
Body Protection
Flame-Resistant (FR) Lab Coat
N/A
Thermal/Chemical
Mitigates thermal risks associated with spontaneous vinyl polymerization[6].
Logical Workflow & Safety Architecture
The relationship between the chemical structure of 7-Vinylchroman-4-one, the required PPE, and the operational workflow is a self-validating system. The diagram below illustrates how each hazard dictates a specific protective and operational control.
Hazard-driven PPE and operational workflow for 7-Vinylchroman-4-one handling.
Operational Workflows: Step-by-Step Methodology
To ensure absolute trustworthiness in your experimental execution, follow this self-validating protocol when handling 7-Vinylchroman-4-one.
Phase 1: Pre-Operational Setup
Environmental Control: Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Clear the hood of all incompatible materials, particularly oxidizers, acetals, and amines, which can trigger hazardous decomposition[7].
PPE Donning Sequence:
Inspect Butyl and Nitrile gloves for pinholes using the inflation method[5].
Don the FR lab coat, followed by the inner Nitrile gloves, splash goggles, and finally the outer Butyl rubber gloves. Pull the Butyl gloves over the cuffs of the lab coat to prevent wrist exposure.
Atmospheric Purging: Because vinyl compounds can form peroxides upon exposure to oxygen[2], set up a Schlenk line or a continuous Argon/Nitrogen purge for the reaction vessel.
Phase 2: Handling and Transfer
Temperature Verification: Retrieve the 7-Vinylchroman-4-one from cold storage (typically 2–8°C). Allow the sealed container to reach room temperature in a desiccator to prevent condensation, which can introduce water into moisture-sensitive downstream reactions.
Frictionless Transfer: Avoid using ground glass joints without PTFE sleeves. Friction on the threads or joints of containers holding vinyl compounds can detonate trace peroxide crystals if they have formed[2].
Weighing/Dispensing: Dispense the chemical using a clean, static-free spatula or via a gas-tight syringe if in solution. Immediately flush the primary container with Argon before sealing to prevent auto-oxidation.
Phase 3: Post-Operation Decontamination
Glove Doffing: If the outer Butyl gloves come into direct contact with the compound, remove them immediately inside the fume hood to prevent cross-contamination of laboratory surfaces[5].
Surface Decontamination: Wipe down the balance and fume hood surfaces with a compatible solvent (e.g., Isopropanol), ensuring the wipes are disposed of in a designated hazardous waste bin.
Spill Response & Disposal Logistics
The logistical plan for a spill must account for the fact that vinyl compounds are "ordinary combustibles" but can generate toxic hydrogen chloride gas and carbon monoxide if forced to burn[6].
Immediate Spill Response Protocol
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
Suppress: Eliminate all ignition sources. Do not use combustible absorbents like sawdust.
Absorb: Apply an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth) to the spill[8].
Collect: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty polypropylene or glass disposal container. Seal tightly.
Waste Disposal Logistics
Segregation: Never mix 7-Vinylchroman-4-one waste with acidic or basic waste streams, as extremes in pH can initiate polymerization.
Labeling: Label the waste container clearly: "Hazardous Waste: 7-Vinylchroman-4-one (Reactive Vinyl Ketone) - Contains no inhibitors."
Destruction: Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Note that incineration of halogenated or specific complex vinyl derivatives requires scrubbers to manage potential off-gassing[7].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]
Northern Arizona University / OSHA. Chemical Resistant Gloves Selection Guide. Environmental Health and Safety.[Link]
Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. Environmental Health and Safety, 2025.[Link]
UC Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]
National Institutes of Health (NIH). Chemical Safety Guide, 6th Ed. Office of Research Services.[Link]